Silicon monoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxosilicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/OSi/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPJMFVYWSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO, OSi | |
| Record name | Silicon monoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_monoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064940, DTXSID40399884 | |
| Record name | Silylene, oxo- | |
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| Record name | Oxosilane | |
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Molecular Weight |
44.084 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline] | |
| Record name | Silicon monoxide | |
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CAS No. |
10097-28-6, 22755-01-7 | |
| Record name | Silicon oxide (SiO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-28-6 | |
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| Record name | Silicon monoxide | |
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| Record name | Silylene, oxo- | |
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| Record name | Silylene, oxo- | |
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| Record name | Oxosilane | |
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| Record name | Silicon monoxide | |
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| Record name | SILICON MONOXIDE | |
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Advanced Synthesis and Fabrication Methodologies for Silicon Monoxide Structures
Thin Film Deposition Techniques for Silicon Monoxide
The choice of deposition technique significantly influences the structural, optical, and electrical properties of the resulting this compound films. The following sections explore various methodologies, from vacuum-based physical vapor deposition to solution-based chemical approaches.
Vacuum Deposition Approaches for this compound Films
Vacuum deposition encompasses a family of techniques where materials are vaporized in a vacuum environment and subsequently condense onto a substrate to form a thin film. Thermal evaporation is a prominent vacuum deposition method for this compound.
Thermal Evaporation: This technique involves heating this compound source material in a vacuum chamber until it sublimes or evaporates. researchgate.netrdmathis.com The vapor then travels and deposits onto a cooler substrate. The composition and properties of the condensed film are highly dependent on the deposition conditions, such as the deposition rate and the pressure of residual gases like oxygen and water vapor. oregonstate.edu For instance, a low deposition rate can lead to reactions between the evaporated SiO and residual gas molecules, potentially forming silicon dioxide (SiO₂) or silicon sesquioxide (Si₂O₃). oregonstate.edu
To manage the deposition process, specialized sources like baffled boats are often used. lesker.com These sources help to control the sublimation of SiO, which can otherwise be unstable and lead to spitting of material. researchgate.net The temperature of the source is a critical parameter, with a temperature of approximately 850°C being required to achieve a vapor pressure of 10⁻⁴ Torr. lesker.com The substrate temperature also plays a role; heating substrates to between 200°C and 300°C can help in annealing the films as they are deposited. rdmathis.com
The refractive index of thermally evaporated this compound films can be controlled by varying the angle of vapor incidence on the substrate. nih.gov By changing the evaporation angle from 0° to 80°, the refractive index can be tuned from 2.04 down to 1.27. nih.gov This method offers an alternative to controlling the refractive index by adjusting the partial pressure of oxygen during deposition. nih.gov Thermally evaporated SiO has been explored as a gate dielectric in graphene field-effect transistors due to the low-damage nature of the deposition process. manchester.ac.uk
| Parameter | Value/Range | Significance | Reference |
| Source Temperature | ~850°C for 10⁻⁴ Torr vapor pressure | Controls the evaporation rate. | lesker.com |
| Substrate Temperature | 200°C - 300°C | Anneals the film during deposition, improving quality. | rdmathis.com |
| Deposition Angle | 0° - 80° | Controls the refractive index of the film (2.04 to 1.27). | nih.gov |
| Base Pressure | ≤ 5x10⁻⁶ Torr | Minimizes reaction with residual gases. | rdmathis.com |
Reactive Ion-Beam Sputtering for Silicon Oxide Films
Reactive ion-beam sputtering is a physical vapor deposition technique that can be used to produce silicon oxide films. While not always starting with a this compound target, this method allows for the formation of silicon oxide films with controlled stoichiometry by sputtering a silicon target with an ion beam in the presence of a reactive gas, typically oxygen. The properties of the resulting film are influenced by the energy of the ion beam and the partial pressure of the reactive gas.
In a typical setup, an ion source generates a beam of energetic ions (e.g., Ar⁺) that is directed at a silicon target. The impact of the ions dislodges, or sputters, silicon atoms from the target. These sputtered atoms then react with oxygen in the chamber environment before condensing on the substrate to form a silicon oxide film. The composition of the film can be tailored from silicon-rich to stoichiometric SiO₂ by controlling the oxygen flow rate.
Ion-assisted deposition is a related technique where a secondary ion beam is directed at the substrate during film growth. This can be used in conjunction with evaporation methods. For instance, ion-assisted electron-beam evaporation of SiO₂ has been shown to produce films with higher packing density compared to those deposited without ion assistance. optica.org
Chemical Vapor Deposition (CVD) for this compound and Derived Materials
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. While direct deposition of pure this compound via CVD is less common, the technique is widely used to create silicon-rich silicon oxide (SiOₓ, where 1 < x < 2) and stoichiometric silicon dioxide films. atlantis-press.com
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that utilizes a plasma to energize the precursor gases. This allows for deposition at lower temperatures, which is advantageous for substrates that cannot withstand high temperatures. atlantis-press.com PECVD can produce high-density silicon oxide films with good dielectric properties. atlantis-press.com However, it typically requires a low-pressure environment and the associated vacuum equipment. atlantis-press.com
The precursors for silicon oxide CVD often include a silicon source, such as silane (B1218182) (SiH₄) or its derivatives, and an oxygen source, like nitrous oxide (N₂O) or oxygen (O₂). By adjusting the ratio of these precursors, the stoichiometry of the resulting silicon oxide film can be controlled.
Atomic Layer Deposition (ALD) for Silicon Oxide Layers
Atomic Layer Deposition (ALD) is a thin film deposition technique based on the sequential use of a gas-phase chemical process. ALD is unique in that it involves self-limiting surface reactions, which allows for atomic-level control over the film thickness and conformality. mpg.de It is particularly well-suited for creating uniform and pinhole-free films on complex, three-dimensional structures. mpg.de
The ALD of silicon oxide typically involves alternating exposures of the substrate to a silicon precursor and an oxygen source (e.g., water, ozone, or oxygen plasma). google.comresearchgate.net A variety of silicon precursors have been investigated, including aminosilanes like bis(diethylamino)silane (B1590842) (BDEAS) and diisopropylaminosilane (DIPAS). rsc.orgnpsm-kps.org
The deposition temperature is a critical parameter in ALD. While some processes operate at several hundred degrees Celsius, low-temperature ALD processes have been developed. google.comacs.org For example, high-quality SiO₂ films have been deposited at temperatures as low as 70°C using DIPAS and ozone in an atmospheric-pressure spatial ALD setup. acs.org Plasma-enhanced ALD (PEALD) can further reduce the deposition temperature, even to room temperature in some cases, by using reactive plasma species to drive the surface reactions. acs.orgaip.org
| Precursor System | Deposition Temperature | Growth per Cycle (GPC) | Key Features | Reference |
| 3-aminopropyltriethoxysilane, H₂O, O₃ | 150°C | ~0.6 Å/cycle | Self-catalytic, high purity films. | mpg.de |
| Bis(ethyl-methyl-amino)silane (BEMAS), O₃ | ~300°C | Saturated ALD behavior. | Produces films with a higher dielectric constant (~9). | researchgate.net |
| Diisopropylaminosilane (DIPAS), O₃ | 100°C - 150°C | Varies with temperature. | Enables low-temperature deposition for flexible electronics. | npsm-kps.orgacs.org |
| Bis(diethylamino)silane (BDEAS), O₂ plasma | 100°C - 250°C | 0.12 - 0.14 nm/cycle | Atmospheric pressure process, good material properties. | acs.org |
Liquid Phase Deposition (LPD) for Silicon Oxide Films
Liquid Phase Deposition (LPD) is a low-temperature, solution-based method for depositing silicon oxide films. modares.ac.ircambridge.org The process is based on the controlled hydrolysis of a metal-fluoro complex in an aqueous solution. For silicon oxide, a hydrofluorosilicic acid (H₂SiF₆) solution supersaturated with silica (B1680970) is typically used. kapsi.fi
The deposition is driven by a chemical equilibrium shift. Adding a fluorine scavenger like boric acid (H₃BO₃) or simply water can initiate the deposition of silicon dioxide onto a substrate immersed in the solution. modares.ac.iracs.orgaip.org LPD is an attractive method because it is inexpensive, easily scalable, and can be performed at temperatures below 80°C, making it suitable for temperature-sensitive substrates like plastics. modares.ac.ircambridge.org
The properties of the LPD-deposited films can be controlled by adjusting the deposition temperature and the composition of the solution. cambridge.orgacs.org For instance, the growth rate of the film increases with the deposition temperature. acs.org LPD has been used to create device-grade SiO₂ films with high resistivity and breakdown field strengths approaching those of thermally grown oxide. cambridge.org The films can also be used as passivation layers in solar cells. matec-conferences.org
Electron Beam Evaporation for Silicon Oxide Films
Electron beam evaporation (e-beam evaporation) is a physical vapor deposition technique that uses a high-energy electron beam to vaporize the source material in a vacuum. nikalyte.comkorvustech.com This method is particularly suitable for materials with high melting points, such as silicon dioxide and this compound. korvustech.comuniversitywafer.com
In this process, a focused electron beam heats the source material, causing it to evaporate. nikalyte.com The vapor then condenses on the substrate, forming a thin film. nikalyte.com E-beam evaporation allows for high deposition rates and can produce high-purity films because the crucible holding the source material is not directly heated to the same extent as the material itself. nikalyte.com
The properties of e-beam evaporated silicon oxide films depend on parameters like the deposition rate and the partial pressure of oxygen in the chamber. jst.go.jpspiedigitallibrary.org A slow deposition rate can result in films with properties closer to those of thermally grown SiO₂. jst.go.jp Post-deposition annealing can further improve the film quality. jst.go.jp Electron beam evaporation of this compound is an effective technique for fabricating silicon oxide thin films, and subsequent annealing can induce the formation of silicon nanocrystals within the oxide matrix. metu.edu.tr
| Parameter | Value/Range | Significance | Reference |
| Deposition Rate | 2 Å/s - 5 Å/s | Affects film density and properties. Slower rates can yield denser films. | optica.orgjst.go.jplesker.com |
| Substrate Temperature | ~350°C | Recommended for better adhesion and film quality. | lesker.comlesker.com |
| Oxygen Partial Pressure | 1 x 10⁻⁵ Torr | Recommended for reactive evaporation to ensure stoichiometry. | lesker.comlesker.com |
| Electron Beam Power | ~200 W | Controls the evaporation rate. | optica.org |
Nanostructure Fabrication of this compound and Related Silicon-Oxygen Systems
The fabrication of nanostructures from this compound (SiO) and related silicon-oxygen systems involves several advanced methodologies that leverage the unique properties of SiO as a precursor. These techniques enable the creation of a diverse range of nanomaterials with controlled morphologies and functionalities.
Formation of this compound Clusters as Nanostructure Precursors
Density-functional calculations have revealed that this compound clusters, particularly (SiO)n where n is 5 or greater, are energetically favorable precursors for the formation of silicon nanostructures. aps.orgaps.org These clusters exhibit a unique atomic arrangement consisting of sp3 hybridized silicon cores encapsulated by silicon oxide sheaths. aps.orgaps.org This structure is crucial for the subsequent growth of silicon-based nanomaterials.
The frontier orbitals of these (SiO)n clusters are largely localized on the surface silicon atoms, which imparts a high degree of reactivity. aps.orgaps.org This reactivity facilitates the stacking of clusters, leading to the formation of larger agglomerates. As these larger clusters form, a process of reconstruction and oxygen migration occurs, where oxygen atoms move from the central core to the exterior surfaces. aps.orgaps.org This migration promotes the growth of the sp3 silicon core, which can then act as a nucleus for the growth of silicon nanostructures. aps.orgaps.org Experiments have shown that the highest yield of silicon nanowires is achieved when the source material has an equal chemical composition of silicon and oxygen, highlighting the critical role of this compound clusters in the nucleation and growth process. aps.org The formation of silicon nanoclusters through the annealing of SiOₓ layers is most effective when x is less than 1.8. researchgate.net
Temperature-Controlled Growth of Silicon-Based Nanostructures by Thermal Evaporation of SiO Powders
Thermal evaporation of this compound (SiO) powders is a versatile, cost-effective, and widely used method for synthesizing a variety of silicon-based nanostructures. acs.orgcityu.edu.hk This technique relies on the precise control of temperature to dictate the morphology, size, composition, and microstructure of the resulting nanomaterials. acs.orgacs.org
In a typical process, SiO powders are heated to high temperatures, such as 1350 °C, in a tube furnace under a controlled atmosphere, often a mixture of hydrogen and argon gas. acs.orgacs.org The evaporated SiO species then deposit onto substrates placed in different temperature zones within the furnace. acs.org Research has demonstrated that a wide range of nanostructures can be formed across a broad temperature gradient, for instance, from 890 to 1320 °C. acs.orgacs.org
The morphology of the resulting nanostructures is highly dependent on the local deposition temperature. acs.orgcityu.edu.hk By carefully controlling the temperature zones, researchers have been able to selectively grow various forms, including nanowires, octopus-like, pin-like, tadpole-like, and chain-like structures. acs.orgacs.org For example, octopus-like structures, which consist of a crystalline silicon ball at the tip with multiple arms, are observed in specific temperature ranges. acs.org The arms are typically crystalline silicon wires sheathed in a thick amorphous silicon oxide layer. acs.org This demonstrates that temperature is a dominant factor in controlling the final architecture of the nanostructures. acs.orgacs.org
Interactive Data Table: Temperature-Controlled Morphologies of Silicon-Based Nanostructures
| Zone | Temperature Range (°C) | Observed Nanostructure Morphologies |
| I | 1250-1320 | Octopus-like |
| II | 1230-1250 | Pin-like |
| III | 1180-1230 | Tadpole-like |
| IV | 930-1180 | Chain-like |
| V | 890-930 | Wire-like |
| This table summarizes findings from studies on the thermal evaporation of SiO powders, illustrating the correlation between deposition temperature and the resulting nanostructure morphology. acs.org |
Tip-Based Nanofabrication for Arbitrarily Shaped Silicon and Silicon Oxide Architectures
Tip-based nanofabrication (TBN) offers a high-precision, additive nanolithography approach for creating arbitrarily shaped silicon and silicon oxide nanostructures. researchgate.netrit.edu This technique utilizes a heated atomic force microscope (AFM) tip to deposit a molten polymer onto a substrate, forming polymer nanostructures that serve as an etch mask. researchgate.netrit.edu
The process allows for the fabrication of complex geometries, including curved and circular shapes, with nanometer-scale precision. researchgate.netrit.edu The size of the fabricated silicon nanostructures is typically around 200 nm. researchgate.net TBN can be integrated with conventional wet etching or metal-assisted chemical etching (MacEtch) to transfer the polymer pattern into the underlying silicon or silicon oxide layer. researchgate.net When combined with MacEtch, the resulting silicon nanostructures can have exceptionally smooth sidewalls with roughness as low as 2 nm. researchgate.net
This method is compatible with existing nanofabrication processes and offers minimal contamination. researchgate.netrit.edu The versatility of TBN has been demonstrated in the fabrication of various nanoelectronic devices, including silicon nanowire transistors with channel widths as narrow as 4 nm. acs.org The ability to control the size, shape, and placement of nanostructures with high precision makes TBN a valuable tool for research and development of novel nano-architectures. rit.edu
Sol-Gel Processes in Silicon Oxide Composite Synthesis
The sol-gel process is a versatile and widely employed chemical synthesis method for producing silicon oxide (SiO₂) nanoparticles and composites. mdpi.com This technique involves the transition of a colloidal suspension (sol) into a solid gel network within a continuous liquid phase. mdpi.com Key parameters that influence the final product include water concentration, temperature, and the type of catalyst used. mdpi.com
A significant advantage of the sol-gel method is its ability to produce large volumes of nanomaterials. mdpi.com It offers control over particle size, surface area, and crystal structure. mdpi.com Traditional sol-gel synthesis of SiO₂ often uses tetraethyl orthosilicate (B98303) (TEOS) as a precursor. romjist.ro However, due to the high cost and toxicity of TEOS, alternative, more environmentally friendly methods have been developed using precursors like sodium silicate (B1173343) (Na₂SiO₃). mdpi.com
The sol-gel process can be combined with other techniques to create composite materials. For instance, SiO₂/C nanocomposites have been synthesized through a mechanochemical-assisted sol-gel process followed by high-energy dry ball milling. researchgate.net In this approach, the energy from ball milling, along with a catalyst, facilitates the hydrolysis of the silicon precursor. researchgate.net Similarly, TiO₂/SiO₂ nanocomposites have been prepared via sol-gel methods, where the SiO₂ component can enhance thermal stability and aid in the dispersion of TiO₂ particles. orientjchem.org The use of surfactants in the sol-gel process can also help in creating mesoporous structures with enhanced surface area, which is beneficial for applications in catalysis and solar cells. orientjchem.org Furthermore, a sol-gel auto-combustion method, using fuels like citric acid or oxalic acid, has been successfully employed to synthesize crystalline silicon oxide nanoparticles. ekb.eg
Theoretical and Computational Investigations of Silicon Monoxide
Quantum Mechanical and Ab Initio Studies of Silicon Monoxide Electronic States
Potential Energy Surface Calculations for Valence-Excited States of this compound
The electronic spectrum of the this compound (SiO) molecule has been a subject of extensive theoretical investigation using ab initio-based multireference singles and doubles configuration interaction (MRCI) calculations. researchgate.net These studies, which often incorporate effective core potentials for the atoms, have been instrumental in constructing the potential energy curves for the numerous electronic states of SiO. researchgate.netacs.org
Researchers have focused on the 18 states that correlate with the lowest dissociation limit, Si(³Pg) + O(³Pg), to estimate spectroscopic parameters such as the electronic energy (Te), equilibrium internuclear distance (re), and harmonic vibrational frequency (ωe) for a significant number of bound states. researchgate.netacs.org These calculated values are then compared with available experimental and other theoretical data to validate the computational models. researchgate.net
The scope of these investigations extends to the calculation of potential energy curves for 20 low-lying singlet and triplet electronic states using CASSCF/MRCI and RSPT2 methods. scirp.org This allows for the determination of spectroscopic constants and the plotting of the permanent dipole moment as a function of the internuclear distance. scirp.org Furthermore, the canonical functions approach is employed to calculate eigenvalues (Ev), rotational constants (Bv), and the turning points of the potential energy curves (rmin and rmax). scirp.org
A key aspect of this research is the inclusion of spin-orbit coupling effects, which can influence the potential energy curves and spectroscopic properties. researchgate.netacs.org Additionally, transition probabilities for both dipole-allowed and spin-forbidden transitions are calculated, along with the radiative lifetimes of excited states like A¹Π and E¹Σ⁺. researchgate.netacs.org The dipole moments and their derivatives with respect to the bond distance for various electronic states have also been computed. researchgate.netacs.org
In some studies, full configuration interaction calculations have been performed with a minimal basis set for the 72 molecular states that dissociate to a silicon atom in the ³P, ¹D, ¹S, or ⁵S state and an oxygen atom in the ³P, ¹D, or ¹S state. researchgate.net The results from these calculations have shown a striking similarity to those obtained for the isoelectronic carbon monoxide (CO) molecule. researchgate.net The potential energy curves of the X¹Σ⁺, a³Π⁺, A¹Π, and C¹Σ⁻ electronic states have been specifically studied using the CASSCF method followed by the valence internally contracted MRCI approach with various correlation-consistent basis sets, also considering core-valence correlation and relativistic corrections. researchgate.net
| Electronic State | Te (cm-1) | re (Å) | ωe (cm-1) | Reference |
|---|---|---|---|---|
| X¹Σ⁺ | 0 | 1.510 | 1241.4 | researchgate.net |
| a³Π | 34680 | 1.838 | 670.3 | researchgate.net |
| A¹Π | 42891 | 1.621 | 853.2 | researchgate.net |
| E¹Σ⁺ | 57800 | 1.615 | 868.0 | researchgate.net |
Theoretical Characterization of Protonated this compound Complexes
The existence of noble gas-containing protonated this compound complexes has been theoretically predicted using ab initio quantum chemical methods. acs.orgacs.orgnih.gov These predicted ions, denoted as HNgOSi⁺ (where Ng = He, Ne, Ar, Kr, and Xe), are formed by the insertion of a noble gas atom between the hydrogen and oxygen atoms of the SiOH⁺ ion. acs.orgacs.orgnih.gov
To understand the properties of these novel species, researchers have employed a variety of high-level computational techniques, including second-order Møller-Plesset perturbation theory (MP2), density functional theory (DFT), and coupled-cluster theory (CCSD(T)). acs.orgacs.orgnih.gov These methods are used to optimize the geometries of the minima and transition state structures, allowing for the analysis of structural parameters, energetics, harmonic vibrational frequencies, and charge distributions. acs.orgacs.orgnih.gov
The precursor ion, protonated this compound, exists in two isomeric forms: SiOH⁺ and HSiO⁺. acs.org These isomers are significant in various processes, including the deposition of thin silicon films, etching technologies, and the preparation of ultrapure semiconductor materials. acs.org They also serve as models for understanding hydroxyl groups in zeolites and on the surface of amorphous silica (B1680970). acs.org
Theoretical studies have revealed that the HNgOSi⁺ species exhibit a linear geometry at their energy minima and a planar bent structure at the transition state. acs.org The calculated bond lengths, vibrational frequencies, and force constants suggest a strong covalent bond between the hydrogen and noble gas atoms, while the interaction between the noble gas and oxygen atoms is more akin to a strong van der Waals interaction. acs.orgnih.gov This has led to the characterization of HNgOSi⁺ ions as strong complexes between [HNg]⁺ ions and the OSi molecule. acs.orgnih.gov
Energetically, the predicted HNgOSi⁺ ions are found to be stable with respect to various two- and three-body dissociation pathways, with the exception of the path leading to the global minimum products. acs.orgnih.gov However, they are kinetically stable due to the presence of significant energy barriers, which prevent their immediate transformation to the most stable products. acs.orgnih.gov These computational results strongly suggest that the HNgOSi⁺ species could be experimentally prepared and characterized under cryogenic conditions. acs.orgnih.gov
| Complex | Si-O Bond Length (Å) | Reference |
|---|---|---|
| HHeOSi⁺ | 1.541 | acs.org |
| HNeOSi⁺ | 1.536 | acs.org |
| HArOSi⁺ | 1.538 | acs.org |
| HKrOSi⁺ | 1.539 | acs.org |
| HXeOSi⁺ | 1.540 | acs.org |
Density Functional Theory (DFT) Applications in this compound Research
Determination of Ground State Structures of Two-Dimensional this compound
While the ground state structure of two-dimensional (2D) silicon dioxide (SiO₂) has been known for some time, the corresponding structure for 2D this compound (SiO) remained unreported until recently. researchgate.netpku.edu.cn Through the use of global structure search methods combined with density functional theory (DFT) and Boltzmann transport theory, the ground state structure of 2D SiO, named Orth-SiO, has been identified. researchgate.netpku.edu.cn
Orth-SiO is characterized by an orthorhombic unit cell belonging to the Cmma space group (No. 67). pku.edu.cn The optimized lattice constants are a = 5.50 Å and b = 6.91 Å, with a thickness of 3.60 Å. pku.edu.cn In this structure, each silicon atom is bonded to two other silicon atoms and two oxygen atoms, forming a tetrahedral configuration, while each oxygen atom is bonded to two silicon atoms. pku.edu.cn
Computational analyses have confirmed that Orth-SiO is thermally, dynamically, and mechanically stable. researchgate.netpku.edu.cn Electronic band structure calculations at the PBE level reveal that Orth-SiO is a semiconductor with a direct band gap of 0.76 eV, as both the valence band maximum (VBM) and conduction band minimum (CBM) are located at the Γ point. pku.edu.cn This value is significantly smaller than the band gap of α-2D silica (7.31 eV). researchgate.netpku.edu.cn The VBM is primarily derived from Si-Si bonding states along the y-direction and in-plane O pᵧ orbitals, while the CBM is contributed by out-of-plane O pz orbitals, indicating an anisotropic electronic structure. pku.edu.cn
Furthermore, Orth-SiO exhibits notable anisotropies in its mechanical and optical absorption properties due to its unique atomic arrangement. researchgate.netpku.edu.cn The calculated lattice thermal conductivity at room temperature is 80.45 W/mK along the x-direction and 33.79 W/mK along the y-direction, values that are considerably higher than those of many other silicon-based materials, which is attributed to weak anharmonicity. researchgate.netpku.edu.cn Additionally, the carrier mobility is predicted to be a high 8.5 × 10³ cm²·V⁻¹·s⁻¹. researchgate.netpku.edu.cn
Machine Learning Models for Atomic Structures and Dynamics in the Silicon-Oxygen System
The silicon-oxygen (Si-O) system, fundamental to chemistry, presents significant modeling challenges due to its diverse forms, including various crystalline and amorphous phases of silicon dioxide, nanostructured composites, and the less common this compound. ox.ac.uk To address the complexity of accurately capturing atomic structures and dynamics across this entire system, researchers have developed machine learning (ML) models. ox.ac.uk
These ML models, particularly those employing "active learning," can realistically simulate nanostructured silica and this compound on length scales of tens of nanometers. ox.ac.uk The active learning approach is crucial for identifying structural configurations that the model has not yet encountered, selecting the most informative new structural fragments, and incorporating them back into the model's training set. ox.ac.uk This iterative process enhances the model's predictive power for a wide range of conditions, including high-pressure structures, surfaces, pores, and phases with mixed stoichiometry. ox.ac.uk
A unified computational description of the full Si-O system has been achieved using atomistic machine learning combined with an active-learning workflow. nih.govresearchgate.net This has enabled applications in studying very-high-pressure silica, surfaces, aerogels, and the structure of amorphous this compound. nih.govresearchgate.net One significant outcome is the ability to model the interface between silicon and silicon dioxide on a scale of millions of atoms with high accuracy, which is highly promising for addressing future materials science challenges in this system. ox.ac.uk
In the context of thermal oxidation, a Gaussian approximation potential (GAP)-based machine learning force field (MLFF) has been developed to simulate the formation of ultra-thin oxide layers on a silicon substrate. arxiv.org This MLFF is trained on a comprehensive database generated from over 900 density functional theory (DFT) calculations, encompassing a wide array of structures from single atoms and dimers to bulk Si and SiO₂ and oxidized silicon surfaces. arxiv.org The model can simulate the dry thermal oxidation process by exposing an initially oxygen-free silicon surface to an oxygen atmosphere in molecular dynamics simulations. arxiv.org The accuracy of this MLFF is validated by comparing its predicted energies and forces with those from DFT calculations, showing mean absolute errors of less than 10 meV/atom for energies and 0.16 eV/Å for forces. arxiv.org
Analysis of this compound Cluster Energetics and Reactivity
Density Functional Theory (DFT) has been instrumental in investigating the energetics and reactivity of this compound clusters. arxiv.org Cluster beam experiments have shown that (SiO)n clusters exhibit atomic segregation of silicon for sizes larger than n = 7, a trend that has been confirmed by DFT (B3LYP) calculations of cluster structures and energetics. arxiv.org These studies have explored the kinetics of SiO nucleation into larger clusters, a process considered a potential route for dust formation. arxiv.org However, under the low-pressure conditions of circumstellar environments, this nucleation process was not found to be efficient, with only the smallest clusters, such as Si₂O₂ and Si₃O₃, forming in significant amounts over reasonable timescales. arxiv.org
High-accuracy calculations have also been performed to study the mechanisms of reactions between diatomic this compound and molecules like ammonia (B1221849) (NH₃) and methane (B114726) (CH₄). acs.orgnih.gov These reactions are relevant to astrochemistry and atmospheric chemistry. acs.orgnih.gov The energetic data for constructing potential energy surfaces were obtained using coupled-cluster theory with extrapolation to the complete basis set limit (CCSD(T)/CBS), with geometries optimized using DFT/B3LYP/aug-cc-pVTZ. acs.orgnih.gov
The results indicate that the insertion of SiO into an N-H bond of ammonia is exothermic and has a relatively small energy barrier of approximately 8 kcal/mol. acs.orgnih.gov In contrast, the activation of a C-H bond in methane by SiO involves a much higher energy barrier of 45 kcal/mol. acs.orgnih.gov For the SiO + NH₃ reaction, eight different product channels were identified, including dehydration and dehydrogenation reactions, which are endothermic. acs.orgnih.gov The most stable products, HNSi + H₂O, are formed via the pathway with the lowest energy barrier. acs.orgnih.gov In the SiO + CH₄ reaction, ten product channels were found, all of which are endothermic with significant energy barriers. acs.orgnih.gov These findings suggest that while SiO can readily break the N-H bond in ammonia, it is not capable of breaking the C-H bond in methane without assistance. acs.orgnih.gov
| Reaction | Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| SiO + NH₃ (N-H insertion) | ~8 | acs.orgnih.gov |
| SiO + CH₄ (C-H activation) | 45 | acs.orgnih.gov |
| SiO + NH₃ → HNSi + H₂O | 21 | acs.orgnih.gov |
| SiO + CH₄ → H₂CSiO + H₂O | 71 | acs.orgnih.gov |
| SiO + CH₄ → SiH₄ + CO | 90 | acs.orgnih.gov |
Reaction Mechanism Studies Involving Diatomic this compound
Theoretical and computational studies have been instrumental in elucidating the complex reaction mechanisms of diatomic this compound (SiO) with small molecules. These investigations, employing high-accuracy quantum chemical calculations, provide fundamental insights into the activation of chemical bonds and the formation of various product channels. The following subsections detail the computational analysis of SiO reactions with ammonia (NH3) and methane (CH4), highlighting the energetic landscapes and reaction pathways.
High-accuracy computational methods have been employed to investigate the reaction mechanisms between diatomic this compound and ammonia. nih.gov These studies are significant for understanding astrochemistry, atmospheric chemistry, and the activation of N-H bonds by the triple bond character of SiO. nih.govacs.org The potential energy surfaces for the SiO + NH3 reaction were constructed using coupled-cluster theory with extrapolation to the complete basis set limit (CCSD(T)/CBS), based on geometries optimized with density functional theory (DFT/B3LYP/aug-cc-pVTZ). acs.orgresearchgate.net
The initial step in the reaction involves the insertion of SiO into an N-H bond of ammonia. This process is found to be exothermic and proceeds through a relatively small energy barrier of approximately 8 kcal/mol relative to the reactants. nih.govmatlantis.com This initial insertion leads to the formation of an intermediate, which can then proceed through various product channels.
Eight distinct product channels have been identified for the SiO + NH3 reaction, including dehydration and dehydrogenation pathways. nih.govmatlantis.com These reactions are generally endothermic, with calculated values ranging from 16 to 119 kcal/mol at 298.15 K. nih.govmatlantis.com The energy barriers for these product channels, calculated at the CCSD(T)/CBS level, span a wide range from 21 to 128 kcal/mol. nih.govmatlantis.com
Table 1: Calculated Energetics for the SiO + NH₃ Reaction
| Product Channel | Reaction Enthalpy (kcal/mol at 298.15 K) | Energy Barrier (kcal/mol) |
| Insertion into N-H bond | Exothermic | ~8 |
| HNSi + H₂O | Endothermic (part of 16-119 range) | 21 |
| Other Dehydration/Dehydrogenation Products | Endothermic (16-119) | 21-128 |
Data sourced from high-accuracy calculations (CCSD(T)/CBS//DFT/B3LYP/aug-cc-pVTZ). nih.govacs.org
The reaction between diatomic this compound and methane has also been subjected to detailed computational analysis using high-accuracy methods similar to those employed for the ammonia reaction. nih.govacs.org This reaction is of interest for understanding C-H bond activation. nih.gov
In stark contrast to the reaction with ammonia, the activation of a C-H bond in methane by SiO involves a significantly higher energy barrier of 45 kcal/mol. nih.govmatlantis.com This initial step is considerably more demanding energetically than the N-H bond activation in ammonia.
Computational studies have identified ten potential product channels for the SiO + CH4 reaction. nih.govresearchgate.net These channels include processes such as decarbonylation, dehydration, and dehydrogenation, and are all endothermic, with reaction enthalpies ranging from 19 to 118 kcal/mol. nih.govresearchgate.net The energy barriers for these pathways are substantial, falling within the range of 71 to 126 kcal/mol. nih.govresearchgate.net
The formation of H2CSiO and H2O represents the pathway with the lowest energy barrier, calculated to be 71 kcal/mol. nih.gov However, the most thermodynamically stable set of products, SiH4 and CO, is formed via a pathway with a higher energy barrier of 90 kcal/mol. nih.govresearchgate.net
Table 2: Calculated Energetics for the SiO + CH₄ Reaction
| Feature/Product Channel | Energy (kcal/mol) |
| Initial C-H Bond Activation Barrier | 45 |
| H₂CSiO + H₂O Formation Barrier | 71 |
| SiH₄ + CO Formation Barrier | 90 |
| Range of Reaction Endothermicity | 19-118 |
| Range of Product Formation Barriers | 71-126 |
Data sourced from high-accuracy calculations (CCSD(T)/CBS//DFT/B3LYP/aug-cc-pVTZ). nih.govresearchgate.net
Advanced Characterization Techniques for Silicon Monoxide Materials
Spectroscopic Analysis of Silicon Monoxide and Silicon Oxide Films
Spectroscopic methods are indispensable for probing the fundamental characteristics of this compound materials. These techniques utilize the interaction of electromagnetic radiation with the material to reveal details about its atomic and molecular structure, as well as its electronic properties.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify chemical bonds and determine the stoichiometry of silicon oxide films. The vibrational frequencies of bonds within the material correspond to specific absorption peaks in the infrared spectrum.
The primary absorption band for silicon oxides is the Si-O-Si stretching mode. The position of this peak is highly sensitive to the oxygen-to-silicon ratio (x in SiOₓ). For stoichiometric silicon dioxide (SiO₂), this peak is typically observed around 1075-1082 cm⁻¹. As the oxygen content decreases, the peak shifts to lower wavenumbers. For instance, true this compound (SiO) exhibits a broad absorption band between 1000 cm⁻¹ and 1020 cm⁻¹. optica.orgoptica.org Films with a composition of Si₂O₃ show absorption maxima at approximately 970 cm⁻¹ and 1150 cm⁻¹. optica.org The width of the Si-O stretching peak also provides information about the structural disorder of the film; a broader peak indicates greater disorder, which is common in silicon-rich films. ucm.es
Other characteristic vibration modes include the Si-O bending and rocking modes, which appear at around 450 cm⁻¹ and 800 cm⁻¹, respectively. ucm.esresearchgate.net The presence of Si-H bonds can also be detected by their stretching and wagging modes, typically found near 2266 cm⁻¹ and 881 cm⁻¹, respectively, indicating hydrogen incorporation during deposition. ucm.es
Table 1: Characteristic FTIR Absorption Bands for Silicon Oxides
| Vibrational Mode | Composition | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Si-O Stretching | SiO₂ | ~1075 - 1082 | researchgate.netresearchgate.net |
| Si-O Stretching | Si₂O₃ | ~970, ~1150 | optica.org |
| Si-O Stretching | SiO | ~1000 - 1020 | optica.orgoptica.org |
| Si-O Bending | SiOₓ | ~450 | ucm.es |
| Si-O Rocking | SiOₓ | ~800 | ucm.esresearchgate.net |
| Si-H Stretching | SiHₓ | ~2266 | ucm.es |
This table provides typical wavenumber ranges for key vibrational modes in silicon oxide materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical oxidation states of the top 5-10 nm of a material's surface. wikipedia.org By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its bonding environment. wikipedia.orgbrighton-science.com
For silicon oxides, the Si 2p core level spectrum is of particular interest. It exhibits chemical shifts that distinguish between different oxidation states. wikipedia.org Elemental silicon (Si⁰) has a characteristic peak around 99.3 eV. As silicon bonds with more electronegative oxygen atoms, the Si 2p binding energy shifts to higher values. A high-resolution spectrum of an oxidized silicon surface can be deconvoluted to reveal various suboxides, such as Si₂O (Si¹⁺), SiO (Si²⁺), and Si₂O₃ (Si³⁺), in addition to fully oxidized SiO₂ (Si⁴⁺). wikipedia.orgresearchgate.netlew.ro The Si⁴⁺ state in SiO₂ is typically found at a binding energy of approximately 103.5 eV. researchgate.netresearchgate.net The presence and relative intensities of these different silicon oxide signals allow for a detailed analysis of the film's stoichiometry. researchgate.net
XPS can also be used to detect surface contaminants, such as carbon, which is often present on samples exposed to the atmosphere. researchgate.net
Table 2: Typical Si 2p Binding Energies for Different Silicon Oxidation States
| Oxidation State | Compound | Binding Energy (eV) | Reference |
|---|---|---|---|
| Si⁰ | Elemental Silicon | ~99.3 - 100.3 | wikipedia.org |
| Si¹⁺ | Si₂O | Intermediate | wikipedia.org |
| Si²⁺ | SiO | ~102.2 | researchgate.net |
| Si³⁺ | Si₂O₃ | Intermediate | wikipedia.org |
This table summarizes the approximate binding energy ranges for the Si 2p core level corresponding to different oxidation states of silicon.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to determine the optical properties of this compound films, such as their absorption edge and optical band gap.
This compound films typically exhibit strong absorption in the ultraviolet region, which can extend into the visible spectrum. optica.org The position of the absorption edge is sensitive to the stoichiometry of the film. For instance, increasing the oxygen content in a silicon oxide film shifts the absorption edge toward shorter wavelengths, indicating a wider optical band gap. optica.orgredalyc.org Conversely, silicon-rich films have an absorption edge at longer wavelengths. redalyc.org
The transmittance spectra obtained from UV-Vis measurements can be used to calculate the absorption coefficient (α) of the film. researchgate.net This information is crucial for applications in optical coatings, where precise control over the transmission and absorption of light is required. Studies have shown that even strongly oxidized silicon oxide films can have significant absorption below 300 nm. optica.org However, treatments such as UV irradiation can reduce this absorption by rearranging the oxygen atoms to form a more well-defined silicon oxide structure. optica.org
X-ray Absorption Fine Structure (XAFS) is a powerful technique for investigating the local atomic structure around a specific element. It provides information on the coordination number, bond distances, and chemical identity of neighboring atoms. XAFS is particularly useful for amorphous and disordered materials like this compound, where long-range order is absent. mdpi.com
The XAFS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom. mdpi.comarizona.edu For example, Si K-edge and L-edge XANES can unambiguously distinguish between four-fold and six-fold coordinated silicon. arizona.edu
The EXAFS region provides quantitative information about the local structure, such as interatomic distances and coordination numbers of the nearest neighbors. researchgate.net For instance, in Ni/SiO₂ materials, EXAFS has been used to identify the presence of both long (≈ 2.04 Å) and short (≈ 1.75 Å) Ni-O distances, corresponding to different coordination environments. acs.org In the context of this compound, XAFS can probe the Si-O and Si-Si bond lengths and coordination numbers, providing a detailed picture of the local atomic arrangement.
Ultra-Soft X-ray Emission Spectroscopy (USXES) is a highly sensitive method for diagnosing the phase composition of materials, particularly at the surface and in near-surface regions. mdpi.comfu-berlin.de This technique provides information about the local partial density of valence states, allowing for the identification and quantification of different phases, such as crystalline silicon (c-Si), amorphous silicon (a-Si), and various silicon suboxides (SiOₓ). mdpi.com
USXES has been successfully applied to study silicon nanoclusters embedded in amorphous SiOₓ films. By analyzing the Si L₂,₃ emission spectra, researchers can determine the ratio of different silicon phases. mdpi.com For example, studies have shown that the composition of the suboxide matrix can be a mixture of different phases like SiO₁.₃ and SiO₂, with the average oxidation state (x) varying depending on the synthesis conditions. mdpi.com This technique is particularly valuable for understanding the phase separation and nanostructure formation in silicon-rich oxide materials. The surface sensitivity of USXES, which probes depths of a few nanometers, makes it ideal for characterizing the composition of thin films and the surfaces of nanoparticles. researchgate.netresearchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects and characterizes paramagnetic species, which are atoms or molecules with unpaired electrons. oregonstate.edu In this compound and silicon oxide films, ESR is primarily used to identify and quantify structural defects that are often paramagnetic. oregonstate.eduaip.org
Common defects in silicon-based materials include silicon dangling bonds. The specific type of dangling bond defect depends on its local environment. The E' center, a dangling bond on a silicon atom bonded to three oxygen atoms (•Si≡O₃), is a well-known defect in SiO₂ and is observed in stoichiometric films. ucm.es Its g-factor is around 2.0005.
In silicon-rich silicon oxide (SiOₓ, x<2), the dominant defect is often the D-center, which is a silicon dangling bond back-bonded to three other silicon atoms (•Si≡Si₃). ucm.es This defect has a characteristic g-factor of approximately 2.0055. aip.org The concentration of these defects can be quite high in Si-rich films, reaching levels of 10¹⁸–10¹⁹ cm⁻³. ucm.es Another defect, the EX center, with a g-value of around 2.0025, has been identified as a silicon vacancy in an a-SiO₂ matrix and can be induced by ion bombardment. researchgate.netresearchgate.net
ESR measurements are crucial for understanding the electronic properties of this compound materials, as these defects can act as charge trapping centers and recombination sites, significantly impacting the performance of electronic and optoelectronic devices. oregonstate.eduaip.org
Table 3: Common Paramagnetic Defects in Silicon Oxide Materials Identified by ESR
| Defect Center | Description | Approximate g-factor | Reference |
|---|---|---|---|
| E' center | Silicon dangling bond bonded to three oxygen atoms (•Si≡O₃) | ~2.0005 | ucm.es |
| D-center (Pₑ center) | Silicon dangling bond bonded to three silicon atoms (•Si≡Si₃) | ~2.0055 | ucm.esaip.org |
This table lists key paramagnetic defects found in silicon oxide materials, along with their structural description and characteristic g-factor.
Ultra-Soft X-ray Emission Studies for Surface Composition
Microscopic and Morphological Characterization of this compound Structures
The visual and topographical assessment of this compound structures is fundamental to understanding their material properties. Microscopic techniques provide direct visualization of surface features, internal structure, and nanoscale morphology.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and microstructure of this compound materials. mdpi.com By scanning a focused beam of high-energy electrons over a sample, SEM generates detailed images that reveal information about the material's surface features, texture, and constituent phases. mdpi.commdpi.com The interaction of the electron beam with the sample produces various signals, including secondary electrons, which are crucial for imaging the surface morphology. mdpi.com
| SEM Analysis of Silicon-Based Materials | Information Obtained | Reference |
| Surface Imaging | Provides high-resolution images of surface topography and texture. | mdpi.com |
| Microstructural Analysis | Reveals details about grain size, shape, and distribution. | jst.go.jp |
| Defect Identification | Allows for the detection of surface defects such as scratches and particles. | universitywafer.com |
| Cross-Sectional Viewing | When combined with FIB, enables examination of the internal structure. | jst.go.jp |
High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Structure and Crystallinity
High-Resolution Transmission Electron Microscopy (HR-TEM) offers unparalleled insight into the nanoscale structure and crystallinity of this compound. With a spatial resolution that can surpass 0.2 nanometers, HR-TEM allows for the direct visualization of atomic lattices, making it indispensable for characterizing nanoscale device structures. aip.org This technique is particularly vital for analyzing the amorphous and crystalline phases within SiO.
Research has shown that upon annealing, amorphous this compound can undergo a transformation where silicon nanoclusters form within an amorphous silicon dioxide matrix. inoe.ro HR-TEM has been instrumental in confirming the presence and size of these Si nanoclusters. inoe.ro For example, after annealing at 1000°C, TEM images have proven the existence of randomly distributed crystalline Si clusters ranging from 1 to 4 nm in size. inoe.ro HR-TEM can also be used to visualize the oxide layer surrounding nanoparticles, as demonstrated with SiGe alloy particles where the plasmon energy of SiO2 was used for imaging. researchgate.net The various imaging modes of TEM, such as bright-field, dark-field, and high-resolution imaging, provide a comprehensive toolkit for analyzing atomic-scale disorder and structure. frontiersin.org
| HR-TEM Findings on SiO Nanostructures | Observation | Reference |
| Nanocluster Formation | Annealing at 1000°C leads to the formation of crystalline Si nanoclusters. | inoe.ro |
| Nanocluster Size | The size of these crystalline Si clusters is typically between 1 and 4 nm. | inoe.ro |
| Structural Analysis | Provides atomic-scale resolution images of the material's lattice structure. | aip.orgfrontiersin.org |
| Phase Visualization | Can distinguish and visualize different phases, such as the oxide layer on nanoparticles. | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to quantify the surface topography and roughness of this compound at the nanoscale. universitywafer.com It operates by scanning a sharp probe, typically made of silicon or silicon nitride, across the sample surface. universitywafer.com The deflection of the cantilever holding the probe due to forces between the probe and the surface is measured to create a three-dimensional topographic map. universitywafer.com
AFM can be operated in several modes, including contact, non-contact, and tapping mode, to gather information about surface features. universitywafer.com A key parameter derived from AFM analysis is the root-mean-square (RMS) roughness, which provides a statistical measure of the surface's height variations. spmtips.com This is crucial for applications where a smooth surface is required. spmtips.com For thin films, AFM has been used to characterize the surface morphology, revealing features such as domed surfaces or wrinkling. researchgate.net The technique is versatile enough to furnish three-dimensional information about the topography of nanoparticle layers. acs.org
| AFM Characterization of Surface Properties | Parameter Measured | Significance | Reference |
| Surface Topography | 3D representation of the surface. | Visualizes nanoscale surface features. | universitywafer.comacs.org |
| Surface Roughness | Quantified by parameters like RMS roughness. | Important for applications requiring specific surface smoothness. | spmtips.com |
| Morphological Features | Identifies structures like domes and wrinkles in thin films. | Correlates surface structure with material properties. | researchgate.net |
Diffraction and Reflectometry for Structural Determination
Diffraction and reflectometry techniques are non-destructive methods that provide critical information about the crystalline structure, phase composition, and thin film properties of this compound.
X-ray Diffraction (XRD) for Crystalline Phases and Structure
X-ray Diffraction (XRD) is a primary analytical technique for identifying the crystalline phases present in a material and for determining various structural properties. covalentmetrology.com The method works by directing an X-ray beam at a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is characteristic of the material's crystal structure, in accordance with Bragg's Law. covalentmetrology.com
In the study of this compound, XRD is used to track structural changes, such as the disproportionation of amorphous SiO into Si nanodomains and a surrounding SiO₂ matrix upon heat treatment. osti.gov Ex-situ XRD analysis of SiO samples annealed at different temperatures shows an increase in the intensity of Si peaks, indicating the growth of Si crystalline nanodomains. osti.gov The average size of these nanodomains can be calculated from the peak broadening using the Scherrer equation. osti.gov For instance, studies have shown that as the annealing temperature increases to 900°C and 1000°C, the Si peaks grow significantly, with a calculated average Si nanodomain size of 5.09 nm for samples treated at 1000°C. osti.gov However, in some cases where Si nanocrystallites are very small or their volume fraction is low, they may not be detectable by XRD. inoe.ro Grazing Incidence XRD (GI-XRD) is a specialized version of the technique used for analyzing thin films. measurlabs.com
| XRD Analysis of Annealed this compound | Annealing Temperature | Key Finding | Calculated Si Nanodomain Size | Reference |
| Pristine SiO | N/A | Amorphous structure | N/A | osti.gov |
| 600 °C | Growth of SiO₂ phase observed. | Not specified | osti.gov | |
| 800 °C | Continued growth of Si and SiO₂ phases. | Not specified | osti.gov | |
| 900 °C | Significant growth of crystalline Si nanodomains. | Not specified | osti.gov | |
| 1000 °C | Faster growth of crystalline Si nanodomains. | 5.09 nm | osti.gov |
X-ray Reflectometry for Thin Film Thickness and Interfacial Structure
X-ray Reflectometry (XRR) is a non-destructive analytical technique specifically suited for characterizing thin films and multilayered structures. researchgate.netmeasurlabs.com It provides precise measurements of film thickness, density, and the roughness of surfaces and interfaces. measurlabs.comaip.org The technique involves directing a beam of X-rays at a sample at a very shallow (grazing) angle and measuring the intensity of the reflected X-rays. measurlabs.com The resulting reflectivity curve exhibits oscillations, known as Kiessig fringes, from which the layer thickness can be determined. The critical angle of total reflection is related to the film's density, while the decay of the reflected intensity provides information about surface and interface roughness. measurlabs.com
XRR is particularly useful for the SiO₂/Si system, although the low contrast in optical constants between Si and SiO₂ can make measurements challenging with standard lab sources. researchgate.net Using synchrotron radiation at specific energies can enhance the contrast and allow for accurate thickness determination of oxide layers from a few nanometers up to a micrometer. researchgate.net XRR has been successfully used to determine the thickness, density, and interface roughness of SiO₂ films prepared by various methods, with results showing good agreement with other techniques like ellipsometry and AFM. researchgate.net
| XRR Measurement Capabilities for Thin Films | Parameter | How it is Determined | Reference |
| Thickness | From the spacing of interference oscillations (Kiessig fringes). | measurlabs.com | |
| Density | Calculated from the position of the critical angle for total reflection. | measurlabs.com | |
| Surface & Interface Roughness | Inferred from the rate of decrease in reflectivity with increasing angle. | measurlabs.comaip.org |
Neutron Reflectometry for Thin Film Thickness and Interfacial Structure
Neutron reflectometry (NR) is a powerful, non-destructive technique utilized to probe the nanometer-scale structure of thin films and interfaces. nist.gov This method provides detailed information about the thickness, composition, and roughness of individual layers within a multilayered sample. mdpi.com The technique works by measuring the specular reflection of a neutron beam from a flat surface as a function of the neutron momentum transfer vector, Q. The resulting reflectivity profile exhibits oscillations, known as Kiessig fringes, the period of which is inversely related to the layer thickness. mdpi.comstfc.ac.uk The amplitude of these fringes is determined by the contrast in the scattering length density (SLD) between adjacent layers. mdpi.com
A significant advantage of neutron reflectometry is its sensitivity to light elements and the ability to use isotopic substitution (e.g., hydrogen for deuterium) to manipulate the SLD contrast, thereby highlighting specific components within a complex structure. nist.govepj-conferences.org This makes it particularly well-suited for characterizing this compound (SiO) films, including the structure of buried interfaces. epj-conferences.org
In a comparative study of a ~10 nm thick silicon dioxide (an oxidized form of this compound) film on a silicon substrate, neutron reflectometry, in conjunction with X-ray reflectometry and spectroscopic ellipsometry, provided a comprehensive understanding of the film's structure. aip.org The neutron reflectivity data was modeled to determine the precise thickness of the SiO₂ film, the width of the transition region at the SiO₂/Si interface, and the extent of surface contamination. aip.org Simulations indicate that NR can effectively measure SiO₂ layers down to 2.0 nm thick. aip.org
Table 1: Neutron Reflectometry Analysis of a Silicon Oxide Thin Film aip.org
| Parameter | Measured Value (nm) |
| SiO₂ Film Thickness | 10.27 |
| SiO₂/Si Interface Transition Region | 0.24 |
| Surface Contamination Layer Thickness | 0.69 |
| Data Source: American Institute of Physics aip.org |
Advanced Electrical and Optical Characterization Methodologies
Spectroscopic Ellipsometry (SE) for Optical Properties and Film Thickness
Spectroscopic ellipsometry (SE) is a highly sensitive and non-destructive optical technique widely used for the characterization of thin films, including this compound. researchgate.nethoriba.com It measures the change in the polarization state of light upon reflection from a sample surface over a range of wavelengths. horiba.com The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. horiba.com
By fitting the experimental SE data to a theoretical model that represents the thin film structure, one can accurately determine a variety of material properties. horiba.comiaea.org For this compound films, these properties include:
Film Thickness: SE is extremely sensitive to film thickness, capable of measuring layers from a fraction of a nanometer to several microns. jawoollam.com The interference oscillations in the SE spectra are directly related to the film's thickness. jawoollam.com
Optical Constants: The refractive index (n) and extinction coefficient (k) of the SiO film can be determined as a function of wavelength. These optical constants provide insight into the material's composition and electronic structure. researchgate.net
Interfacial and Surface Roughness: SE can also model the thickness of interfacial layers (e.g., between the SiO film and the substrate) and the surface roughness, providing a more complete picture of the film's structure. iaea.org
In a study on ultrathin silicon-on-insulator (SOI) films, SE was used to characterize the thickness of the top silicon layer and the buried oxide layer with high precision, demonstrating its capability in analyzing complex, silicon-based multilayer structures. aip.org For very thin films, the accuracy of SE is model-dependent, necessitating the development of robust models to confidently extract properties. aip.org
Table 2: Spectroscopic Ellipsometry Model Parameters for a Silicon Multilayer Structure iaea.org
| Layer | Thickness (nm) | Composition |
| Surface Overlayer (Roughness) | 1.8 | 66% SiO₂, 34% Void |
| Native Oxide | 1.2 | 100% SiO₂ |
| Interface | 9.4 | 48% a-Si, 52% SiO₂ |
| Silicon Layer | 100.0 | 85% a-Si, 15% Void |
| Data Source: Cryogenic Spectrometric Automatic Ellipsometer (CSAE) analysis iaea.org |
Current-Voltage (I-V) Characteristics for Electrical Performance
Current-voltage (I-V) measurements are fundamental for assessing the electrical performance of devices incorporating this compound layers, such as resistive random-access memory (RRAM) or metal-insulator-semiconductor (MIS) structures. nih.gov This characterization involves applying a voltage across the device and measuring the resulting current flow, providing critical insights into its conductive properties and potential applications. utm.my
The analysis of I-V curves can reveal several key electrical parameters:
Conduction Mechanisms: The shape of the I-V curve on a log-log or semi-log plot can help identify the dominant charge transport mechanisms within the SiO layer. For instance, in Al/SiO₂/n++-Si structures, Space Charge Limited Conduction (SCLC) has been identified as a dominant transport mechanism. nih.gov
Resistive Switching: For memristive devices, I-V sweeps demonstrate the characteristic hysteretic behavior, showing the switching between high-resistance states (HRS) and low-resistance states (LRS). nih.gov
Threshold Voltage (Vth): In transistor-like structures, the threshold voltage, the minimum gate voltage required to create a conducting path, can be determined from the I-V characteristics. utm.my
Dielectric Integrity: I-V measurements are used to determine the breakdown voltage of the dielectric layer, a crucial parameter for assessing its reliability and insulating properties.
Research on Al/SiO₂/n++-Si RRAM devices has shown how I-V characteristics are influenced by temperature. nih.gov These studies provide valuable data on device stability and performance under different operating conditions. nih.gov The steady-state I-V characteristics of Poly-Si-Oxide-c-Si structures are also analyzed to understand their electrical behavior for applications like optical modulators. researchgate.net
Table 3: I-V Characteristic Parameters for an Al/SiO₂/n++-Si RRAM Device nih.gov
| Parameter | Condition | Observation |
| Conduction Mechanism | High Resistance State (HRS) | Space Charge Limited Conduction (SCLC) |
| Forming Voltage | 25 °C | Decreases with increasing temperature |
| Resistance States | 85 °C and 125 °C | Observation of intermediate resistance states |
| Data Source: PMC nih.gov |
Quasi-Steady-State Photoconductance (QSSPC) for Carrier Lifetime and Passivation Efficiency
The Quasi-Steady-State Photoconductance (QSSPC) technique is a contactless method used to measure the effective minority carrier lifetime (τeff) in semiconductor materials like silicon as a function of the excess carrier density (Δn). nih.govpv-manufacturing.org This is particularly relevant for applications where this compound is used as a passivation layer on silicon substrates, for instance, in solar cells. d-nb.info The passivation efficiency of a surface layer is its ability to reduce electron-hole recombination at the surface, which is directly reflected in a higher measured effective lifetime. sci-hub.se
The QSSPC method involves illuminating the sample with a slowly decaying light flash and measuring the resulting photoconductance via inductive coupling. nih.gov From this, the effective lifetime can be calculated using the equation τeff = Δn/G, where G is the generation rate, under quasi-steady-state conditions. nih.gov
Key findings from QSSPC studies on silicon-based structures include:
Passivation Quality Assessment: Symmetrical samples with passivation layers, such as silicon carbide which has similarities to this compound in this application context, are used to measure τeff. High lifetime values indicate good surface passivation. d-nb.info
Impact of Processing Steps: The effect of processes like high-temperature firing on the passivation quality can be quantified by measuring τeff before and after the thermal step. For instance, silicon carbide layers showed a decrease in effective lifetime after a firing process simulating a solar cell manufacturing step. d-nb.info
Separating Bulk and Surface Recombination: By combining measurements with modeling, QSSPC data can help in distinguishing between recombination occurring in the bulk of the silicon wafer and recombination at the passivated surfaces. sci-hub.se
Table 4: Effective Carrier Lifetime in Silicon Wafers with Silicon Carbide Passivation Layers Measured by QSSPC d-nb.info
| Sample Type | Methane (B114726)/Silane (B1218182) Ratio | Effective Lifetime (τeff) Before Firing | Effective Lifetime (τeff) After Firing |
| n-type Silicon | 1 | 3.7 ms | ~100 µs |
| n-type Silicon | 6 | Lower than ratio 1 | 148 µs (Maximum) |
| Data Source: 23rd European Photovoltaic Solar Energy Conference and Exhibition d-nb.info |
Surface Area and Porosity Characterization (e.g., N₂ Adsorption/Desorption Isotherms)
The surface area and porosity of this compound materials, particularly in their porous forms, are critical properties that influence their performance in applications such as anodes for lithium-ion batteries and as host materials for catalysts. Nitrogen adsorption/desorption isotherm analysis at 77 K is the standard method for determining these characteristics. rsc.orgrsc.org
From the isotherm data, several key parameters are calculated:
Specific Surface Area: The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data in a specific partial pressure range (e.g., P/P₀ = 0.05–0.20) to calculate the specific surface area of the material. rsc.org
Pore Volume: The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). rsc.org
Pore Size Distribution: The Barrett–Joyner–Halenda (BJH) model or advanced methods like Density Functional Theory (DFT) are used to calculate the pore size distribution from the desorption branch of the isotherm. rsc.orgmatec-conferences.org
A study on porous silicon (PSi) prepared by the magnesiothermic reduction of dense this compound (d-SiO) demonstrated how these properties can be tailored. rsc.org The nitrogen adsorption-desorption isotherms for these materials were classified as type IV with H3-type hysteresis loops, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). rsc.orgresearchgate.net The BET surface area and pore volume were found to first increase and then decrease with varying amounts of the reducing agent (magnesium). rsc.org
Table 5: Porosity Characteristics of Porous Silicon Derived from this compound rsc.org
| Sample Origin | Reducing Agent (Mg) Content | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Primary Pore Size Distribution (nm) |
| SiO | 1.80 g | 304 | ~0.45 | 2-20 |
| d-SiO | 1.80 g | 328 | ~0.55 | 2-20 |
| SiO | 2.40 g | ~250 | ~0.35 | 2-8 |
| d-SiO | 2.40 g | ~275 | ~0.40 | 2-8 |
| Data Source: RSC Publishing rsc.org |
Water Vapor Transmission Rate (WVTR) Measurements for Barrier Film Performance
The performance of this compound films as moisture barrier layers is quantified by the water vapor transmission rate (WVTR). This parameter measures the mass of water vapor that passes through a unit area of the film per unit of time, typically expressed in units of g/m²-day. nrel.gov Low WVTR values are essential for the encapsulation of sensitive electronic devices like organic light-emitting diodes (OLEDs) and flexible solar cells, protecting them from degradation caused by moisture. iaea.orgmdpi.com
WVTR is commonly measured using instruments like a Mocon Permatran-W, following standards such as ASTM F1249-01. nrel.gov The measurement conditions, specifically temperature and relative humidity (RH), must be specified as they significantly influence the transmission rate. For example, WVTR is often tested under accelerated conditions such as 37.8 °C and 85% RH or even harsher environments like 85 °C and 85% RH. nrel.goviaea.org
Research on SiOₓ barrier films has shown:
Influence of Thickness: The WVTR of SiOₓ films generally decreases as the film thickness increases, up to an optimal point. Beyond this thickness, internal stresses can lead to defects and an increase in WVTR. mdpi.com
Environmental Impact: High temperature and high humidity can induce oxidation and morphological changes (e.g., hillock formation) in SiOₓ films, leading to a degradation of their barrier performance and an increase in WVTR over time. iaea.org
Superiority over Polymers: Thin film SiOₓ coatings on polymer substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) dramatically improve the moisture barrier properties compared to the uncoated polymer. nrel.gov
Table 6: WVTR for Silicon Oxynitride (SiOₓNᵧ) Barrier Films on PET Substrates mdpi.com
| Film Thickness (nm) | WVTR (g/m²/day) |
| 0 (Bare PET) | 3.61 |
| 75 | 0.83 |
| 300 | 0.20 |
| 400 | 0.28 |
| Data Source: MDPI mdpi.com |
Interfacial Phenomena and Engineering in Silicon Monoxide Systems
Silicon/Silicon Oxide Interface Research in Semiconductor Devices
The interface between silicon (Si) and silicon dioxide (SiO2) is a cornerstone of modern semiconductor technology, forming the critical component in devices like Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). aip.orgresearchgate.net This interface is not a perfectly abrupt transition but includes a complex transitional layer, typically around 7 Å thick, situated between the crystalline silicon (c-Si) and the amorphous SiO2 (a-SiO2). mdpi.com Within this layer, silicon atoms exist in intermediate oxidation states (+1, +2, +3), bonded to both silicon and oxygen atoms. aip.org These suboxides, along with defects such as oxygen vacancies and P_b centers (silicon dangling bonds), are concentrated in the transition region. mdpi.com
The integrity of the Si/SiO2 interface is paramount for device reliability, but it is susceptible to degradation from various service conditions. mdpi.com External loads can transform the interface from an ideal structure to one laden with defects. mdpi.com Factors that can alter the interface include:
Irradiation: Exposure to high-energy, high-flux irradiation introduces a significant number of defects, such as E′ centers and P_b centers, which lead to the accumulation of positive oxide charges. mdpi.comresearchgate.net The defect density generally increases with the radiation dose. mdpi.comresearchgate.net
High Field Stress: Strong electric fields can cause degradation of the dielectric layer, leading to effects like valence band deviation and the accumulation of tunnel currents and trapped charges. mdpi.com
Mechanical Stress: Mismatches in the periodic constants between the silicon crystal and the amorphous oxide create mechanical stress at the interface. aip.org
Researchers use various methods to study these interfacial characteristics. The capacitance-voltage (C-V) test is a common macroscopic technique used to determine key parameters like defect density and fixed charges in the dielectric layer. mdpi.com For microstructural analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) are employed to probe the chemical structure and composition of the thin oxide films. researchgate.net Modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), provide atomic-level insights into defect formation and atom migration. mdpi.com For instance, DFT calculations have shown that the formation energy of an oxygen vacancy is lower at the Si/SiO2 interface (2.23 eV) compared to within the bulk SiO2 (5.53 eV), indicating the interface is a more likely site for such defects. mdpi.com
Role of Silicon Monoxide Interlayers in Device Passivation and Performance Enhancement
This compound (SiO) and silicon oxide (SiOx) thin films serve as critical interlayers for passivating surfaces and enhancing the performance of various electronic devices. acs.orgresearchgate.net Passivation refers to the process of reducing the density of electronically active defects at a semiconductor surface, which would otherwise act as recombination centers for charge carriers, degrading device performance. researchgate.net
In organic light-emitting diodes (OLEDs), thermally evaporated SiO thin films are used as an effective interlayer for surface passivation. acs.org When deposited between the OLED cathode and a subsequent plasma-deposited barrier film (like Al2O3), the SiO layer provides several benefits. acs.org Its plasma resistivity and UV-blocking properties protect the sensitive organic layers from damage during the plasma deposition process. acs.org Furthermore, the SiO interlayer helps improve the quality of the overlying barrier film, leading to enhanced pinhole coverage. acs.org This results in a significant increase in the device's shelf life; an OLED with a SiO/Al2O3 bilayer passivation showed a water vapor transmission rate (WVTR) of 0.0033 g/(m²·day), which was 2.3 times lower than a device with only an Al2O3 barrier. acs.org
In silicon-based solar cells, a SiOx passivation layer is crucial for achieving high efficiency. researchgate.netacs.org The layer reduces the surface recombination velocity at the Si/SiO2 interface by neutralizing unbound surface bonds. researchgate.net A simple wet oxidation method using an aqueous solution of nitric acid (HNO3) can create a uniform and dense SiOx layer on the silicon surface. acs.org This treatment improves surface passivation and creates a high-quality p-n junction with a lower interface defect density. acs.org As a result, a Si/PEDOT:PSS hybrid solar cell with an HNO3-oxidized SiOx layer achieved a power conversion efficiency (PCE) of 11%, a 28.96% enhancement over a device with a native oxide layer (8.53% PCE). acs.org Similarly, in InxGa1−xAs MOSFETs, an ex situ deposited amorphous silicon interlayer led to a dramatic improvement in drive current—by a factor of 10³ in some cases—and higher transconductance. aip.org
| Device Type | Interlayer Material | Passivation Method | Performance Enhancement |
| OLED | This compound (SiO) | Thermal Evaporation | Increased device shelf life; WVTR reduced by 2.3x compared to single barrier. acs.org |
| Si/PEDOT:PSS Solar Cell | Silicon Oxide (SiOx) | Wet Oxidation (HNO3) | Power conversion efficiency increased from 8.53% to 11%. acs.org |
| In₀.₂₀Ga₀.₈₀As MOSFET | Amorphous Silicon (a-Si) | PECVD | Drive current improved by a factor of 1000. aip.org |
| p-Si Solar Cell | Aluminum Oxide (Al₂O₃) | Atomic Layer Deposition | Saturated recombination parameter (J₀) reduced to 58 fA cm⁻². rsc.org |
Interfacial Interactions in this compound-Based Composites and Energy Storage Systems
In energy storage systems, particularly lithium-ion batteries (LIBs), silicon-based materials like this compound (SiO) are highly promising as anode materials due to their high theoretical capacity. researchgate.net However, their practical application is hindered by significant challenges, most notably the massive volume expansion during the lithiation process and the formation of an unstable solid electrolyte interphase (SEI). rsc.org Interfacial engineering is a key strategy to address these issues. rsc.org
The interface between the active silicon material, conductive additives (like carbon), and the binder is critical for maintaining the structural integrity of the electrode. researchgate.net During charge and discharge cycles, the volume changes in silicon can lead to the pulverization of particles and their detachment from the current collector, causing rapid capacity fade. researchgate.net To mitigate this, advanced binders and composite structures are designed to enhance interfacial adhesion. researchgate.net For example, a triblock polymer binder (PSEA) was designed to create multiple bonding interactions, including π-π interactions with carbon coatings and hydrogen bonds with silicon particles. researchgate.net This robust network helps dissipate stress and improves the long-term cycling stability of the Si/C composite anode. researchgate.net
Another critical interface is the SEI, which forms on the anode surface from the decomposition of the electrolyte during the initial cycles. rsc.org For silicon anodes, the large volume changes cause the SEI layer to repeatedly crack and reform, consuming active lithium and electrolyte, which leads to poor coulombic efficiency. rsc.org Surface and interface engineering strategies, such as applying protective coatings, are employed to create a stable SEI. rsc.org Carbon coating is a common method used to protect the silicon surface and improve electrical conductivity. rsc.org Composites with transition metal oxides can also enhance the structural integrity of Si-based anodes. rsc.org These interfacial modifications aim to improve ionic and electronic conductivity, which are essential for achieving good rate capability, especially under fast-charging conditions. researchgate.net
The compatibility between different components in a composite also relies on interfacial interactions. In phase-change composites for thermal management, modifying the surface of silica (B1680970) (SiO2) microcapsules with polydopamine (PDA) improves the interfacial compatibility with a silicone rubber (SR) matrix through hydrogen bonding. acs.org This enhanced interaction improves the mechanical strength of the composite. acs.org
Dynamic Behaviors of Interface Atoms in Silicon-Oxygen Systems
The dynamics of atoms at the silicon-oxygen interface are fundamental to understanding processes like thermal oxidation, defect formation, and diffusion. utexas.edu Molecular dynamics (MD) simulations have become a powerful tool for investigating these behaviors at the atomic scale, providing insights that are difficult to obtain experimentally. aip.orgpurdue.edu
MD simulations of the interface between silicon surfaces and liquid water show that water molecules organize into distinct layers near the surface. aip.org The structure of this interfacial water is intermediate between that of bulk liquid water and ice, indicating a more ordered, ice-like behavior in the first adsorbed monolayer. aip.org Reactive MD simulations, which can model chemical reactions, have been used to study the hydrolysis of silica surfaces. purdue.edu These simulations show that chemical reactions at a freshly cut silica surface, such as the formation of silanol (B1196071) groups, can reach equilibrium within about 250 picoseconds. purdue.edu
Simulations also reveal mechanisms for atomic transport. One such mechanism is "hydrogen hopping," similar to the Grotthuss mechanism, where protons transfer between oxygen atoms within the bulk silica, allowing for the penetration of hydrogen into the material without the diffusion of intact water molecules. purdue.edu
In the context of silicon self-diffusion in amorphous silica (a-SiO2), the behavior of silicon-oxygen pairs is critical. utexas.edu It has been proposed that SiO pairs emitted from the Si/SiO2 interface diffuse into the oxide layer. utexas.edu DFT calculations have elucidated the behavior of these defects, showing that a SiO pair inserted into the a-SiO2 matrix can form a divalent silicon defect (a silicon atom bonded to only two oxygen atoms). utexas.edu This divalent Si defect is mobile and can diffuse through the silica network with an energy barrier as low as 0.5 eV. utexas.edu The diffusion process involves the breaking and forming of Si-O bonds with neighboring atoms, allowing the defect to hop through the structure. utexas.edu This mobile defect can later transform into a more stable oxygen vacancy, highlighting the dynamic interplay between different types of point defects in the system. utexas.edu
Interface-Related Radiative Defects in Silicon-Silicon Oxide Systems
The Si/SiO2 interface is a source of structural defects that are electrically active and can degrade the performance of MOS devices, especially when exposed to ionizing radiation or high electric fields. aip.orgresearchgate.net These defects can act as traps for charge carriers, altering the device's electrical characteristics. aip.org
The most prominent interface defects are:
P_b Centers: These are identified as silicon atoms at the interface with a dangling bond (an unpaired electron), where the silicon is bonded to three other silicon atoms (•Si≡Si₃). aip.orgresearchgate.net They are paramagnetic and can be readily identified by electron paramagnetic resonance (EPR) spectroscopy. aip.org At the (100) Si/SiO2 interface, two variants exist, P_b0 and P_b1, which are chemically similar but have slightly different geometries. osti.gov P_b centers are the dominant interface traps generated under both high-field stress and gamma irradiation. osti.gov
E' Centers: These are oxygen vacancies in the SiO2 layer, typically near the interface. osti.govosti.gov An E' center consists of a silicon atom bonded to three oxygen atoms with a dangling bond in the silicon's sp³ orbital. osti.gov They are primarily generated by irradiation and act as border traps, contributing to threshold voltage shifts in MOSFETs. osti.gov
The generation and nature of these defects can be studied using techniques like Electrically Detected Magnetic Resonance (EDMR). osti.gov Studies comparing the effects of high-field electrical stress and gamma irradiation show that both processes significantly increase the concentration of P_b centers. osti.gov However, irradiation generates a much higher density of E' centers compared to high-field stressing, suggesting a difference in the physical distribution and formation mechanisms of the defects. osti.govosti.gov
The density and energy levels of these interface states can also be influenced by the chemical processing used to grow the oxide layer. aip.org For instance, an oxide layer formed in a solution of HCl+H2O2 was found to have the highest density of interface states, while an oxide grown in HNO3 had the lowest density. aip.org Spectroscopic analysis has identified discrete energy levels for these defect states within the silicon bandgap. For example, states at ~0.3 eV and ~0.7 eV above the valence-band maximum are attributed to Si dangling bonds that interact weakly with nearby silicon and oxygen atoms, while a state at ~0.5 eV is attributed to an isolated Si dangling bond. aip.org Hydrogen can also play a complex role; while annealing in hydrogen can passivate dangling bonds, it can also introduce hydrogen-related defects or dissociate over time, leading to instability. mdpi.comresearchgate.netaip.org
| Defect Type | Description | Location | Primary Generation Method |
| P_b Center | Silicon dangling bond (•Si≡Si₃) | Si/SiO₂ Interface | High-field stress, Irradiation aip.orgosti.gov |
| E' Center | Oxygen vacancy | Near-interface SiO₂ | Irradiation osti.govosti.gov |
Advanced Research Applications of Silicon Monoxide
Silicon Monoxide in Energy Storage Technologies
The increasing demand for high-performance energy storage, particularly for portable electronics and electric vehicles, has driven research into new battery materials. This compound has emerged as a leading candidate to replace traditional graphite (B72142) anodes in lithium-ion batteries (LIBs).
This compound as Anode Materials for Lithium-Ion Batteries
This compound is considered a highly promising anode material for the next generation of lithium-ion batteries primarily due to its high theoretical specific capacity. osti.govresearchgate.net Compared to the commercially standard graphite anode, which has a practical capacity of about 360–365 mAh·g⁻¹, this compound boasts a much higher capacity. pku.edu.cn The theoretical specific capacity of SiO is often cited as around 1710 mAh/g with a volumetric capacity of 1547 Ah/L. osti.govresearchgate.net Some estimates place the theoretical capacity even higher, at approximately 2043 mAh·g⁻¹ or 2680 mAh g⁻¹ if all the silicon in SiO is converted to Li₄.₄Si during lithiation. pku.edu.cnd-nb.info This high capacity means that smaller and lighter batteries can be produced, or batteries of the same size can store significantly more energy. osti.govacsmaterial.com
Amorphous this compound is metastable and consists of silicon (Si) nanodomains within an amorphous silicon dioxide (SiO₂) matrix. osti.gov During the battery's operation, the Si nanodomains react reversibly with lithium to provide the storage capacity. researchgate.net The SiO₂ matrix, while reacting irreversibly with lithium to form lithium silicates and lithium oxide, provides structural stability. researchgate.net This composite nature gives SiO an advantage over pure silicon anodes, as it experiences a smaller volume change during the charge-discharge cycle (around 200%), which helps to improve cycling stability. osti.govpku.edu.cn
Despite its advantages, SiO anodes face challenges, including inherently poor electronic and ionic conductivity and the still-significant volume change that can lead to particle pulverization and capacity fade over time. d-nb.info Another major issue is the low initial Coulombic efficiency (ICE), which is the ratio of charge output to charge input in the first cycle. acs.org This is largely due to the irreversible formation of a solid-electrolyte interphase (SEI) layer and lithium-containing products like lithium silicate (B1173343). acs.orgnih.gov
Comparison of Anode Material Properties
| Material | Theoretical Specific Capacity (mAh·g⁻¹) | Volume Expansion During Lithiation |
|---|---|---|
| Graphite | ~372 | ~10% |
| Silicon (Si) | ~4200 | ~300% rsc.org |
| This compound (SiO) | 1710 - 2680 osti.govd-nb.info | ~200% pku.edu.cn |
Structural Optimization and Interfacial Modification Strategies for Enhanced Battery Performance
To overcome the challenges associated with SiO anodes and unlock their full potential, researchers have developed numerous structural and interfacial modification strategies. pku.edu.cn These strategies aim to improve conductivity, accommodate volume changes, and enhance the initial Coulombic efficiency.
Structural Optimization:
Nanostructuring: Reducing the size of SiO particles to the nanometer scale is a key strategy. Nanostructures, such as nanoparticles, can better withstand the stress of volume expansion without fracturing. mdpi.com
Porous Structures: Creating porous architectures within the SiO material provides internal voids that can accommodate the volume expansion during lithiation, thus preventing the pulverization of the electrode. mdpi.compreprints.org
Composites with Carbon: A widely used approach is to create SiO/carbon composites. pku.edu.cn The carbon matrix serves multiple purposes: it acts as a conductive network to improve the poor electronic conductivity of SiO, provides a buffer to accommodate volume changes, and helps maintain the structural integrity of the electrode. rsc.orgacs.org
Heat Treatment (Annealing): Annealing SiO in an inert atmosphere can alter its microstructure. osti.govacs.org Heat treatment can change the size of the Si nanodomains and modify the interphase between the Si and SiO₂ components. osti.govosti.gov Optimizing this microstructure, for instance by annealing at temperatures around 600-800°C, has been shown to improve electrochemical performance by reducing the interphase region without causing significant Si domain growth. acs.orgosti.gov
Interfacial Modification:
Surface Coating: Applying a coating of a conductive material, such as carbon or certain metal oxides like TiO₂, can enhance electronic conductivity and help stabilize the SEI layer. rsc.orgacs.org
Pre-lithiation: This strategy addresses the low initial Coulombic efficiency by pre-loading the anode with lithium. acs.org This compensates for the lithium that is irreversibly consumed during the formation of the SEI layer in the first cycle. acs.orgmdpi.com A simple method involves using stabilized lithium metal powder (SLMP). acs.org
Doping: Introducing other elements, such as boron (B) or nitrogen (N), can enhance performance. Boron doping can promote Li⁺ diffusion and strengthen the internal structure, while nitrogen doping in a carbon coating can create more active sites for lithium storage. nih.govacs.org
Strategies for SiO Anode Performance Enhancement
| Strategy | Objective | Example/Method | Observed Improvement |
|---|---|---|---|
| Nanostructuring | Mitigate volume expansion stress | Reducing particle size to <150 nm mdpi.com | Improved long-cycle performance mdpi.com |
| Porous Architecture | Accommodate volume expansion | 3D interconnected nanoribbons preprints.org | Capacity of 1271 mAh g⁻¹ after 1000 cycles preprints.org |
| Carbon Composites | Improve conductivity, buffer expansion | Coating SiO with nitrogen-doped carbon acs.org | Reversible capacity of 748 mAh·g⁻¹ after 1000 cycles acs.org |
| Heat Treatment | Optimize microstructure | Annealing at 600-800 °C acs.org | Improved cycle performance due to interphase modification acs.org |
| Pre-lithiation | Increase Initial Coulombic Efficiency (ICE) | Using stabilized lithium metal powder (SLMP) acs.org | Adjustable ICE from 60% to 120% acs.org |
| Doping | Enhance conductivity and structural stability | Lithium and Boron (Li/B) co-doping nih.gov | ICE enhanced to 83.28%; 85.4% capacity retention after 200 cycles nih.gov |
Role of this compound in Next-Generation High-Energy-Density Batteries
This compound is a critical material in the development of next-generation, high-energy-density batteries. osti.govpku.edu.cn The primary driver for this is its substantially higher energy storage capacity compared to graphite. acsmaterial.com By using SiO, batteries can be made smaller and lighter while providing the same power, or they can offer significantly longer run times for devices of the same size. osti.govacsmaterial.com This is crucial for applications like electric vehicles, where range and battery weight are major considerations, and for advanced consumer electronics.
The use of SiO can lead to significant improvements at the cell level. For instance, it's estimated that SiO can provide an 18% improvement in volumetric energy density and an 11% improvement in gravimetric energy density at the cell-stack level compared to graphite. osti.govresearchgate.net As research continues to overcome the challenges of cycle life and initial efficiency through the strategies mentioned above, SiO anodes are becoming increasingly practical for commercial use in high-performance batteries. nih.govrsc.org
This compound in Nanomaterials and Nanodevices
Beyond energy storage, this compound's properties at the nanoscale make it a valuable material for developing advanced nanomaterials and nanodevices. preciseceramic.com
Development of this compound Nanostructures for Advanced Applications
The ability to create this compound in various nanostructured forms, such as nanoparticles, opens up a wide range of applications. preciseceramic.comresearchgate.net These nanostructures can be synthesized through methods like chemical vapor deposition (CVD). acsmaterial.com The resulting nanoparticles can have controlled dimensions, for example, in the range of 2 to 10 nm. researchgate.net
These SiO nanostructures are being explored for uses in:
Electronics: As a dielectric material in capacitors and other electronic components. pku.edu.cn
Sensors: The high surface area and reactivity of nanostructured SiO can be harnessed for chemical and biological sensing applications.
Optics: SiO is used as a protective and anti-reflective coating on optical components. pku.edu.cn
Composite Materials: Incorporating SiO nanostructures can enhance the mechanical strength, durability, and heat resistance of composite materials used in aerospace and automotive industries. preciseceramic.com
Two-Dimensional this compound Materials Research
In recent years, there has been growing interest in two-dimensional (2D) materials, inspired by the discovery of graphene. innovationnewsnetwork.com Research has expanded to include 2D forms of silicon oxides. pku.edu.cnresearchgate.net While 2D silicon dioxide (silica) has been studied for some time, the ground state structure of 2D this compound has been a more recent discovery. innovationnewsnetwork.comresearchgate.net
Using theoretical calculations combining density functional theory and global structure searches, researchers have identified a stable 2D structure of SiO, named Orth-SiO. pku.edu.cnresearchgate.net This material is predicted to be thermally, dynamically, and mechanically stable. researchgate.net
Key properties of 2D Orth-SiO include:
Direct Band Gap: It possesses a direct band gap of 1.52 eV, which is significantly smaller than that of 2D silica (B1680970) (7.31 eV). pku.edu.cnresearchgate.net This property is advantageous for applications in optoelectronics.
High Carrier Mobility: The calculated carrier mobility is high, around 8.5 × 10³ cm²·V⁻¹·s⁻¹, which is much greater than many other oxides and suggests potential for use in high-speed electronics. pku.edu.cnresearchgate.net
Anisotropic Properties: Due to its unique atomic arrangement, Orth-SiO exhibits significant anisotropy in its mechanical and optical properties. researchgate.net
High Thermal Conductivity: It is predicted to have a lattice thermal conductivity of 80.45 W/mK and 33.79 W/mK along its two primary axes at room temperature, which is higher than many other silicon-based materials. researchgate.net
This research into 2D SiO expands the family of silicon oxide materials, offering new possibilities for nanoelectronics and other advanced technologies that leverage the unique properties of 2D structures. researchgate.netbuffalo.edu
Predicted Properties of 2D Orth-SiO
| Property | Value | Significance |
|---|---|---|
| Band Gap | 1.52 eV (Direct) pku.edu.cnresearchgate.net | Suitable for optoelectronic applications |
| Carrier Mobility | 8.5 × 10³ cm²·V⁻¹·s⁻¹ pku.edu.cnresearchgate.net | Potential for high-speed electronics |
| Lattice Thermal Conductivity (x-axis) | 80.45 W/mK researchgate.net | Efficient heat dissipation |
| Lattice Thermal Conductivity (y-axis) | 33.79 W/mK researchgate.net | Anisotropic thermal properties |
This compound in Advanced Optical and Electronic Devices
This compound (SiO) is a versatile material that has found significant application in the realm of advanced optical and electronic devices. Its unique combination of electrical and optical properties makes it a valuable component in a wide array of high-technology fields.
Thin Film Coatings and Protective Layers Utilizing this compound
This compound is widely used for creating thin film coatings and protective layers due to its excellent physical properties. When deposited in a vacuum, SiO forms amorphous films that are dense, uniform, and demonstrate strong adhesion to various substrates, particularly glass. rdmathis.com These films are known for their high abrasion resistance, chemical stability at temperatures below 200°C in low oxygen pressure environments, and are not hygroscopic (water-absorbing). rdmathis.com
The primary function of these coatings is to protect surfaces from mechanical damage, moisture, and chemical corrosion. rdmathis.compreciseceramic.com A significant application is the protection of front-surface mirrors, especially those with aluminum reflecting surfaces used in military and optical equipment. rdmathis.comdtic.mil The SiO layer acts as a durable barrier against abrasion and environmental degradation. rdmathis.com In the microelectronics industry, SiO layers are often applied to substrates before circuit deposition. This serves multiple purposes: it enhances the adhesion of subsequent layers, acts as a barrier to prevent alkali diffusion from glass substrates, and provides a smooth surface for depositing other thin films. rdmathis.com
Deposition of these films is typically achieved through thermal evaporation in a vacuum. rdmathis.compreciseceramic.com The properties of the resulting film, such as its optical and electrical characteristics, are highly dependent on the deposition parameters, including the evaporation rate, the residual atmosphere in the vacuum chamber, and the temperature of the substrate. rdmathis.com
Table 1: Properties and Deposition of this compound Thin Films
| Property/Parameter | Description | Source(s) |
| Deposition Method | Thermal evaporation in vacuum | preciseceramic.com, rdmathis.com |
| Film Structure | Amorphous, small grain size | rdmathis.com |
| Adhesion | Good, especially to glass substrates | rdmathis.com |
| Mechanical Properties | Good abrasion resistance, compressive stress | rdmathis.com |
| Chemical Stability | Stable at < 200°C in low O₂ pressure, not hygroscopic | rdmathis.com |
| Typical Thickness | Can exceed 20,000 Å (2 µm) without crazing | rdmathis.com |
| Primary Applications | Protective overcoats for mirrors and microcircuits, adhesion layers | rdmathis.com |
This compound in Optoelectronic Components (e.g., Photodetectors, LEDs, Lasers)
The optical properties of this compound make it a valuable material for various optoelectronic components. It possesses a high refractive index of approximately 1.9 at visible wavelengths and is known for its ability to block infrared light, which is advantageous for creating optical filters and anti-reflective coatings. preciseceramic.comsputtertargets.netnanorh.com These coatings improve the performance and durability of lenses and displays. nanorh.com
In the field of light-emitting devices, research has focused on erbium-doped this compound (Er:SiO) for creating waveguide amplifiers and lasers. optica.org Silicon nanoclusters within the SiO matrix can act as efficient sensitizers for erbium ions, absorbing pump light and transferring the energy to the erbium, which then luminesces. optica.org This approach holds promise for developing silicon-compatible lasers and amplifiers. Experimental studies on Er:SiO waveguides have demonstrated propagation losses as low as ~1 dB/cm, showcasing SiO's potential as a low-loss guiding medium for the near-infrared. optica.org While silicon itself is generally poor at emitting light, silicon-oxide-based materials are being explored to create light-emitting diodes (LEDs) and potentially lasers, leveraging established silicon processing techniques for low-cost fabrication. europa.eunjit.edu
The material's properties are leveraged in devices like LEDs, lasers, and photodetectors where precise light control is essential for performance. sputtertargets.net
Application of this compound as Dielectric and Insulating Layers in Microelectronics
This compound is an excellent electrical insulator, a property that is critical in microelectronics. preciseceramic.com Its high dielectric strength and low electrical conductivity make it an ideal material for use as an insulating layer, effectively reducing electrical leakage and minimizing power loss in electronic components. preciseceramic.comsputtertargets.netpreciseceramic.com This characteristic is crucial for the stability and longevity of integrated circuits (ICs) and metal-oxide-semiconductor field-effect transistors (MOSFETs). sputtertargets.net
When used as a dielectric material in capacitors, SiO helps to maintain the integrity of the stored charge, which is vital for memory devices. sputtertargets.net The dielectric constant of SiO is typically around 6. sputtertargets.net Thin films of SiO are readily deposited to form these dielectric layers, acting as a barrier to protect sensitive circuits from electrical interference, moisture, and contaminants, thereby extending the lifespan and improving the reliability of electronic devices. rdmathis.compreciseceramic.com In the fabrication of microcircuits, a common practice is to first coat the substrate with a layer of this compound to serve as a foundational insulating and barrier layer. rdmathis.com While silicon dioxide (SiO₂) has historically been the dominant gate dielectric in the semiconductor industry, the unique properties of SiO make it valuable for specific insulating applications where high dielectric strength is paramount. preciseceramic.comaip.orgquora.com
Table 2: Dielectric Properties of this compound
| Property | Value/Description | Significance in Microelectronics | Source(s) |
| Electrical Conductivity | Low | Acts as an excellent electrical insulator | preciseceramic.com |
| Dielectric Strength | High | Prevents electrical breakdown in high-voltage applications | preciseceramic.com, rdmathis.com |
| Dielectric Constant (k) | ~6 | Efficiently maintains electric fields in capacitors | sputtertargets.net |
| Function | Insulating layers, capacitor dielectrics, protective barriers | Reduces leakage, minimizes power loss, protects circuits | sputtertargets.net, rdmathis.com |
This compound in Photovoltaic Devices and Solar Cell Passivation Layers
In the field of photovoltaics, this compound contributes to enhancing the efficiency of solar cells. It is primarily used as an antireflective coating and a surface passivation layer. preciseceramic.comsputtertargets.netnanorh.com As an antireflective coating on solar panels, SiO reduces the amount of light that reflects off the surface, allowing more sunlight to be absorbed by the photovoltaic material. preciseceramic.com This increased light absorption leads to a higher efficiency in converting sunlight into electricity. preciseceramic.com
This compound in Thin-Film Transistors (TFTs) and Semiconductor Fabrication
This compound plays a role in the manufacturing of thin-film transistors (TFTs), which are essential components in modern displays for devices like smartphones and televisions. preciseceramic.com In this context, SiO is used for its insulating properties and as a protective layer. preciseceramic.compreciseceramic.com The reliability and performance of TFTs can be enhanced by using SiO as an insulating layer. sputtertargets.net
In broader semiconductor fabrication, this compound's ability to form thin, amorphous films that adhere well to various substrates is valuable. preciseceramic.com It is used as a protective layer during different manufacturing steps. preciseceramic.com The production of integrated circuits involves hundreds of sequential process steps, including deposition and etching, where protective and insulating layers are crucial. tuwien.ac.at While silicon dioxide is more commonly used as the primary gate oxide, this compound is investigated for specific applications in microcircuits and as a component in more complex oxide semiconductors for TFTs, such as amorphous indium-silicon-oxide (a-ISO). preciseceramic.comcam.ac.uk Research into various oxide materials for TFTs aims to improve performance metrics like electron mobility and reduce power consumption. cam.ac.ukwikipedia.org
This compound in Advanced Ceramics and Composite Materials
Although not a traditional ceramic itself, this compound's properties, such as high-temperature resistance and mechanical strength, allow it to be a valuable component in the development of advanced ceramics and composite materials. preciseceramic.com Its inclusion can enhance the performance of ceramic composites, which are critical in industries like aerospace, automotive, and energy, where materials must withstand extreme conditions. preciseceramic.com
This compound can be incorporated into ceramic materials to modify their physical and optical properties, for instance, by improving their thermal and mechanical characteristics. nanorh.com Research has explored the creation of novel hybrid carbon composites by combining this compound with polymers like phenol-formaldehyde. mdpi.com In one study, such composites were synthesized and doped with various metals, resulting in materials with tailored porosity and surface characteristics for applications like adsorption. mdpi.com The thermal stability of this compound is a key attribute, as it does not undergo thermal degradation like organic materials. mdpi.com
Furthermore, this compound is used in the synthesis of other important ceramic powders, such as silicon nitride and silicon carbide. samaterials.comacsmaterial.com By improving the mechanical properties and durability of ceramics, SiO helps create materials that are lighter, stronger, and have a longer operational life under stress. preciseceramic.com
Table 3: Properties of this compound-Based Carbon Composites
| Composite Material | BET Surface Area (SBET) | Total Pore Volume (Vp) | Primary Pore Type | Source(s) |
| C/SiO/Ni | 103 m²/g | 0.132 cm³/g | Meso- and Macropores | mdpi.com |
| C/Si/Co | 61 m²/g | 0.107 cm³/g | Mesopores | mdpi.com |
| C/SiO/Zn | 189 m²/g | 0.113 cm³/g | Micropores | mdpi.com |
This compound for High-Performance Ceramic Composites
This compound (SiO) is a significant precursor material in the synthesis of advanced ceramic composites, where it contributes to enhanced thermal and mechanical properties. While not typically used as a direct reinforcing fiber or particulate in the same way as silicon carbide (SiC) or silicon nitride (Si3N4), its role in the formation of ceramic matrices is crucial for developing high-performance materials for demanding environments such as those found in the aerospace, automotive, and energy sectors.
The primary application of this compound in this field is in the production of silicon carbide-based composites through processes like Liquid Silicon Infiltration (LSI). In the LSI process, a porous carbon-carbon (C/C) preform is infiltrated with molten silicon. The silicon reacts with the carbon to form a dense silicon carbide matrix. Gaseous this compound can be generated in-situ during high-temperature processing of silica and silicon, playing a role in the vapor-phase transport and reaction pathways that lead to the formation of the final SiC ceramic matrix. The resulting C/C-SiC composites are noted for their high thermal stability and resistance to wear.
Furthermore, this compound is involved in the synthesis of other silicon-based ceramics like silicon nitride. The properties of the final ceramic composite, such as strength, toughness, and high-temperature stability, are intrinsically linked to the quality and microstructure of the ceramic matrix formed, a process where SiO can be a key intermediate. For instance, the active oxidation of SiC at very high temperatures and low oxygen partial pressures results in the formation of gaseous SiO, a process that is critical to understand for the long-term stability of these composites in extreme environments. irjet.net
The table below summarizes the properties of different ceramic matrix composites where silicon-based materials, including precursors like this compound, are fundamental.
| Composite Type | Reinforcement | Matrix | Key Properties | Max. Operating Temp. |
| C/SiC | Carbon Fiber | Silicon Carbide | High fracture toughness, Damage tolerance | >1400°C |
| SiC/SiC | Silicon Carbide Fiber | Silicon Carbide | High-temperature strength, Oxidation resistance | ~1600°C |
| Ox/Ox CMC | Oxide Fiber (e.g., Alumina) | Oxide Matrix (e.g., Alumina) | Electrical insulator, Good thermal insulation | ~1200°C |
| UHTCMC | Carbon or Ceramic Fiber | Zirconium/Hafnium Diboride/Carbide | Extreme temperature resistance | >2000°C |
Reinforcement and Property Enhancement in Composite Materials with this compound
Research on related silicon compounds, like silicon dioxide (silica), provides insight into the potential reinforcing effects. For example, the addition of nano-sized SiO2 to polymer matrices has been shown to significantly improve mechanical properties. Studies have demonstrated that even small weight percentages of nano-silica can lead to substantial increases in tensile strength, flexural strength, and hardness of the composite material. irjet.net This is attributed to the high surface area of the nanoparticles and their ability to create a strong interfacial bond with the polymer. While specific data for this compound as a standalone nanoparticle reinforcement is limited, its chemical similarity to silica suggests a potential for similar property enhancements.
The table below shows examples of property enhancements in polymer composites using silica (silicon dioxide) reinforcement, which can be seen as analogous to the potential effects of silicon-based additives.
| Polymer Matrix | Reinforcement | Wt. % of Reinforcement | Property Enhancement |
| Epoxy | Nano SiO2 | 4% | Tensile Strength: +30.57%, Flexural Strength: +17%, Flexural Modulus: +76% |
| Polypropylene (PP) | SiO2 | 4% | Maximum Stress: +244.42% (compared to pure PP) |
| Polytetrafluoroethylene (PTFE) with Carbon Fiber | Nanosized SiO2 | (Combined filler) | Compressive Strength: +30-70%, Hardness: +38-55% |
Specialized Applications of this compound
This compound in Micro-Electro-Mechanical Systems (MEMS)
This compound is a valuable material in the fabrication of Micro-Electro-Mechanical Systems (MEMS) due to its excellent electrical insulation properties, its utility as a protective coating, and its compatibility with various thin-film deposition techniques. sputtertargets.net In MEMS, thin films of various materials are deposited to create microscopic sensors, actuators, and other components.
One of the key applications of this compound in MEMS is as a dielectric layer. sputtertargets.net Its high dielectric strength allows it to effectively insulate conductive components, reducing electrical leakage and power loss, which is critical for the performance of micro-scale devices. sputtertargets.net SiO thin films can be deposited using methods such as thermal evaporation or sputtering, which allow for precise control over the film's thickness and uniformity. sputtertargets.net
Furthermore, this compound films can serve as protective or passivation layers. A thin layer of SiO can protect the underlying micro-machined structures from environmental factors, enhancing the reliability and lifespan of the MEMS device. sputtertargets.net Its surface readily oxidizes in the air, forming a stable silicon dioxide (SiO2) layer that further protects the material. wikipedia.org
In some MEMS fabrication processes, particularly those involving temperature-sensitive substrates, the ability to deposit silicon oxide films at lower temperatures is a significant advantage. While high-temperature thermal oxidation is common for creating SiO2, techniques like plasma-enhanced chemical vapor deposition (PECVD) can deposit silicon oxide films at much lower temperatures. mobilityengineeringtech.com This is crucial when building MEMS on substrates that cannot withstand high-temperature processing. mobilityengineeringtech.com this compound can also be used as a sacrificial layer in surface micromachining, where it is deposited and later removed to create free-standing microstructures.
| Property | Application in MEMS | Benefit |
| High Dielectric Strength | Insulating layers between conductive components. | Reduces electrical leakage and power consumption. sputtertargets.net |
| Protective Coating | Passivation layer over microstructures. | Enhances device reliability and longevity by protecting against environmental factors. sputtertargets.net |
| Low-Temperature Deposition | Fabrication on temperature-sensitive substrates. | Enables the use of a wider range of substrate materials. |
| Sacrificial Layer | Surface micromachining processes. | Allows for the creation of complex, free-standing micro-mechanical structures. |
This compound in Astrochemistry and Atmospheric Chemistry Research
This compound is a molecule of significant interest in both astrochemistry and the chemistry of Earth's upper atmosphere. Its presence and behavior provide valuable insights into a range of physical and chemical processes occurring in these environments.
Astrochemistry: In the interstellar medium (ISM), this compound is a key tracer of shocked gas. wikipedia.orguni-koeln.de While most silicon is locked up in dust grains, high-velocity shocks, such as those produced by protostellar outflows (jets of gas from newly forming stars), can shatter these grains, releasing silicon into the gas phase. aip.org This gaseous silicon rapidly reacts with oxygen to form SiO. aip.org The abundance of gaseous SiO is therefore significantly enhanced in shocked regions compared to quiescent molecular clouds, making it an excellent tool for astronomers to study the dynamics of star formation. aip.orgarxiv.org
Observations of rotational transitions of SiO with radio telescopes allow scientists to map the structure and properties of these outflows. aip.org For example, SiO observations have been used to trace the terminal bow shocks at the ends of outflow lobes from protostars like NGC 1333 IRAS 2A and to study rotating outflows from high-mass protostars like Orion KL Radio Source I. arxiv.orgnao.ac.jp The detection of SiO maser emission (microwave amplification by stimulated emission of radiation) from certain stars also provides crucial information about the physical conditions in their circumstellar envelopes. uni-koeln.de
Atmospheric Chemistry: In Earth's upper atmosphere, specifically the mesosphere and lower thermosphere (70-120 km altitude), this compound is produced by the ablation of incoming meteoroids. wikipedia.org As interplanetary dust particles enter the atmosphere, they heat up and vaporize, releasing silicon and other elements. This process directly injects gaseous SiO into the atmosphere, and it is also formed by the rapid oxidation of ablated silicon atoms by ozone (O3) and molecular oxygen (O2). wikipedia.org
Kinetic studies have investigated the subsequent reactions of SiO with other atmospheric species. These studies are crucial for understanding the ultimate fate of meteoric silicon and its role in the formation of meteoric smoke particles, which can influence atmospheric processes. The table below summarizes key reaction rate coefficients for SiO in the upper atmosphere.
| Reaction | Rate Coefficient (k) at 293 K | Significance in the Upper Atmosphere |
| SiO + O3 → SiO2 + O2 | (4.4 ± 0.6) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | A primary pathway for the oxidation of SiO to silicon dioxide (silica). wikipedia.org |
| SiO + OH → SiO2 + H | (5.7 ± 2.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Another significant oxidation channel for SiO. wikipedia.org |
| SiO + O2 + He → SiO3 + He | ≤ 3 × 10⁻³² cm⁶ molecule⁻² s⁻¹ | Recombination with O2 is very slow and not a significant loss process. wikipedia.org |
| SiO + H2O → Products | ≤ 4 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Reaction with water vapor is very slow. wikipedia.org |
| SiO2 + O → SiO + O2 | ≤ 5 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | The recycling of SiO2 back to SiO is inhibited by a high energy barrier and is very slow at mesospheric temperatures. wikipedia.org |
These kinetic data indicate that the primary fate of this compound from meteors is oxidation to silicon dioxide (SiO2), which is then available to nucleate and form meteoric smoke particles. wikipedia.org
Future Perspectives and Emerging Research Avenues for Silicon Monoxide
Innovations in Silicon Monoxide Synthesis and Scalable Manufacturing
The future of this compound (SiO) applications is intrinsically linked to advancements in its synthesis and the ability to manufacture it on a large scale cost-effectively. gminsights.com Currently, commercial production of bulk amorphous this compound often involves the simultaneous evaporation of silicon (Si) and silicon dioxide (SiO₂) in a vacuum at high temperatures, around 1400°C. researchgate.net However, this process can be energy-intensive and contribute to high production costs, which is a significant challenge for the market. gminsights.comhtfmarketintelligence.com To address these limitations, researchers are actively exploring innovative synthesis techniques.
Emerging methods include thermal plasma processes, which operate at temperatures exceeding 5000°C, and mechanical milling of Si and amorphous SiO₂. researchgate.net Another promising and scalable approach is the high-energy mechanical milling of low-grade silicon sources like metallurgical silicon and ferrosilicon, which could significantly lower costs. acs.org Furthermore, templating reactions are being developed to create specific SiO nanostructures, such as 2D nanosheets, using materials like graphene oxide (GO) as a template. advanceseng.com This method allows for precise control over the material's morphology, opening doors for new applications. advanceseng.com Research is also focused on solution-based routes, such as the reduction of precursors like silsesquioxanes, which offer potential for producing ultra-fine silicon nanoparticles. royalsocietypublishing.org
The drive for innovation is fueled by the need to overcome the high production costs and supply chain vulnerabilities that currently constrain the market. gminsights.com Novel synthesis processes are key to enhancing the scalability and cost-effectiveness of SiO manufacturing, thereby expanding its commercial viability. gminsights.com
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Description | Advantages | Challenges |
|---|---|---|---|
| High-Temperature Evaporation | Co-evaporation of Silicon (Si) and Silicon Dioxide (SiO₂) in a vacuum. researchgate.net | Established commercial method. | High energy consumption and production costs. gminsights.comhtfmarketintelligence.com |
| Thermal Plasma Process | Utilizes extremely high temperatures (>5000°C) to synthesize SiO powder. researchgate.net | Potentially high throughput. | High energy requirements and equipment costs. |
| Mechanical Milling | Grinding Si and SiO₂ powders together to induce a reaction. researchgate.netnih.gov | Scalable, low-cost, and reproducible. nih.gov | Control over particle size and purity can be challenging. |
| Template-Assisted Synthesis | Using a template like graphene oxide to guide the formation of SiO nanostructures. advanceseng.com | Precise control over morphology (e.g., nanosheets). advanceseng.com | Scalability and cost of the template material. |
| Sol-Gel/Precursor Reduction | Chemical reduction of silicon-containing precursors (e.g., silsesquioxanes). royalsocietypublishing.org | Good control over particle size at the nanoscale. royalsocietypublishing.org | Can involve multiple steps and chemical waste. |
Advancements in Computational Modeling for Complex this compound Systems
Computational modeling has become an indispensable tool for understanding the complex atomic and nanoscale structures of the silicon-oxygen system. researchgate.net Methods based on Density Functional Theory (DFT) are widely used to investigate the electronic structure, bonding, and reaction mechanisms in silicon-based materials. escholarship.orgfrontiersin.orgmdpi.com For instance, DFT calculations have been employed to model the Si/SiO₂ interface, which is crucial for semiconductor applications, and to understand the etching mechanisms of silicon dioxide by agents like hydrogen fluoride. mdpi.comacs.org
However, the chemical complexity and nanoscale heterogeneity of amorphous this compound present significant challenges for traditional simulation methods. researchgate.net To overcome these limitations, researchers are increasingly turning to machine learning interatomic potentials (MLIPs). researchgate.netresearchgate.net These advanced models are trained on large datasets of DFT calculations and can achieve quantum-mechanical accuracy in large-scale simulations at a fraction of the computational cost. researchgate.net This approach allows for a unified computational description of the entire Si-O system, from crystalline phases to amorphous structures and interfaces. researchgate.net
Active learning workflows are being integrated with MLIPs to automatically explore the potential energy surface and refine the models, capturing the structural complexity of functional materials beyond the atomic scale. researchgate.net These computational advancements are critical for predicting material properties, understanding phase transitions under pressure, and modeling the crystallization of silicon within an amorphous SiO matrix, which is vital for its performance in applications like batteries. researchgate.netresearchgate.net
Table 2: Key Computational Techniques for this compound Research
| Computational Method | Application in SiO Research | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling electronic structure, bonding, interface energies, and reaction pathways. mdpi.comaalto.fi | Provides fundamental understanding of atomic-level properties and chemical interactions. escholarship.org |
| Machine Learning Interatomic Potentials (MLIPs) | Large-scale atomistic simulations of amorphous SiO, surfaces, and nanostructures. researchgate.netresearchgate.net | Enables accurate modeling of complex and heterogeneous systems beyond the reach of DFT alone. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating dynamic processes like ion bombardment, etching, and thermal treatment. acs.orgaip.org | Reveals mechanisms of material modification and degradation under various conditions. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying interactions between SiO and larger (bio)molecular systems where a full QM treatment is not feasible. frontiersin.org | Bridges the gap between electronic-level accuracy and the simulation of large, complex environments. |
Integration of this compound in Flexible Electronics and Novel Sensor Technologies
This compound is emerging as a valuable material in the burgeoning fields of flexible electronics and advanced sensor technologies. preciseceramic.com Its inherent properties, such as high dielectric strength and durability, make it a promising candidate for use as an insulating layer in microelectronics, particularly in applications requiring high-voltage or high-frequency performance. preciseceramic.com Unlike traditional, rigid silicon, SiO can be deposited as thin, amorphous films that adhere well to various substrates, offering advantages where flexibility and wear resistance are needed. preciseceramic.comspie.org While silicon-on-insulator (SOI) technology provides a pathway to flexible electronics, the integration of materials like SiO can enhance performance and durability. aip.org
In sensor technology, SiO is being explored to create more sensitive and robust devices. gatech.edu For example, coating optical sensors with a porous silicon layer, which can be derived from silicon dioxide, dramatically increases the surface area for analyte binding, leading to a significant boost in detection sensitivity. gatech.edulabmanager.com Researchers are developing novel microfabrication techniques to create these porous silicon structures. labmanager.com Furthermore, the unique properties of SiO are being leveraged in specialized sensors, such as nonvolatile radiation sensors, where its integration into the device structure can improve performance and reliability. myu-group.co.jp The development of novel sensor designs based on single-crystal silicon membranes for capacitive pressure sensing also highlights the ongoing innovation in silicon-based sensor technology, where SiO could play a future role as a functional or protective layer. purdue.edu
Exploration of this compound in Green Energy Solutions and Sustainable Materials
This compound is poised to play a significant role in the global transition towards green energy and sustainable technologies. preciseceramic.comintrospectivemarketresearch.com Its application in renewable energy, particularly in solar cells and energy storage, is a major driver of current research and market growth. globenewswire.comstraitsresearch.com
In photovoltaics, SiO is used as an anti-reflective coating on solar panels. preciseceramic.comglobenewswire.com This coating reduces reflection and enhances light absorption by the solar cells, thereby increasing the efficiency of converting sunlight into electricity. preciseceramic.com As the world pushes for more efficient and cost-effective renewable energy, the role of SiO in improving solar panel performance is becoming increasingly critical. preciseceramic.com
Perhaps the most impactful application of SiO in green energy is in next-generation lithium-ion batteries (LIBs). preciseceramic.com Silicon-based anodes, including those using SiO, are considered a promising alternative to traditional graphite (B72142) anodes because they can theoretically store significantly more lithium ions, potentially increasing battery capacity by up to tenfold. preciseceramic.comacsmaterial.com This high energy density is crucial for extending the range of electric vehicles (EVs) and improving the storage capacity of systems for renewable energy grids. gminsights.compreciseceramic.com The internal channels within SiO nanostructures can facilitate rapid lithium-ion flow, enabling faster charging and delivering higher power. acsmaterial.com Researchers are actively working to overcome challenges like volume expansion during cycling to create stable, high-performance SiO-based anodes for the next wave of energy storage solutions. straitsresearch.comresearchgate.net The compatibility of SiO with these renewable energy applications positions it as a key material for a more sustainable future. introspectivemarketresearch.com
Table 3: this compound in Green Energy Applications
| Application | Role of this compound | Key Benefits | Research Focus |
|---|---|---|---|
| Solar Panels | Anti-reflective coating. preciseceramic.com | Reduces light reflection, increases energy conversion efficiency. preciseceramic.com | Enhancing durability and long-term performance of coatings. |
| Lithium-Ion Batteries | High-capacity anode material. preciseceramic.comacsmaterial.com | Significantly higher energy density than graphite, faster charging potential. gminsights.comacsmaterial.com | Improving cycle stability, mitigating volume expansion, increasing initial coulombic efficiency. researchgate.netresearchgate.net |
| Advanced Ceramics | Component in high-performance ceramic composites. preciseceramic.com | Enhances mechanical strength, durability, and heat resistance for energy applications. preciseceramic.com | Developing new composite formulations for extreme environments. |
Addressing Current Challenges and Opportunities in this compound Research
Despite these challenges, the opportunities for this compound are vast and continue to grow. The relentless demand for higher-performance electronics, from consumer devices to advanced semiconductors, provides a strong market pull. htfmarketintelligence.comstraitsresearch.com The global shift toward electric vehicles and renewable energy storage systems presents a massive opportunity for SiO as a next-generation anode material. gminsights.comzionmarketresearch.com There is also significant potential for growth in areas like advanced ceramics, protective coatings, and novel sensors. htfmarketintelligence.compreciseceramic.com
Future research will likely focus on several key areas:
Cost Reduction: Developing more energy-efficient and scalable synthesis methods using cheaper raw materials. gminsights.comacs.org
Performance Enhancement: Engineering nanostructured SiO and creating composites (e.g., with carbon or metals) to improve electrical conductivity, buffer volume expansion, and enhance cycling stability in batteries. nih.govresearchgate.net
New Applications: Exploring the use of SiO in emerging fields such as biocompatible medical devices and aerospace components, where its protective and durable properties can be leveraged. htfmarketintelligence.com
Sustainability: Improving the environmental footprint of SiO production and its role in enabling greener technologies. introspectivemarketresearch.com
Addressing the current limitations through targeted research and development will unlock the full potential of this versatile compound, solidifying its role as a key enabling material in numerous high-technology sectors. htfmarketintelligence.comglobenewswire.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
